BAY-8400
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
8-[5-(difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O/c22-20(23)16-8-15(10-24-11-16)14-3-4-17-18(9-14)28-19(12-25-17)26-27-21(28)13-2-1-6-29-7-5-13/h2-4,8-12,20H,1,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKHYZXUMVNCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC(=C1)C2=NN=C3N2C4=C(C=CC(=C4)C5=CC(=CN=C5)C(F)F)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BAY-8400: A Technical Deep Dive into its Mechanism of Action as a DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of BAY-8400, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The information presented herein is curated from preclinical studies and is intended to provide a detailed understanding of its molecular interactions, cellular effects, and synergistic potential in cancer therapy.
Core Mechanism: Targeting the Non-Homologous End Joining (NHEJ) Pathway
This compound functions as a highly selective and orally active inhibitor of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway.[1][2][3][4][5][6] The NHEJ pathway is one of the primary mechanisms by which mammalian cells repair DNA double-strand breaks (DSBs), a lethal form of DNA damage.[4] By inhibiting DNA-PK, this compound effectively disrupts this critical repair process, leading to the accumulation of DNA damage and subsequently, cancer cell death.[1] This mechanism of action makes this compound a promising candidate for combination therapies with DNA-damaging agents, such as radiotherapy and certain chemotherapeutics.[1][4]
The discovery of this compound originated from a screening for ataxia telangiectasia and Rad3-related protein (ATR) inhibitors, which incidentally identified a triazoloquinoxaline compound with activity against ATR, ATM, and DNA-PK.[1][4] Subsequent lead optimization efforts focused on enhancing potency and selectivity for DNA-PK, ultimately leading to the development of this compound.[1][4]
Quantitative Analysis of In Vitro Potency and Selectivity
The following tables summarize the key quantitative data from biochemical and cellular assays, providing a clear comparison of this compound's potency and selectivity.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type |
| DNA-PK | 81 | Biochemical DNA-PK Activity Assay (TR-FRET) [7] |
| PI3Kβ | 117 | Biochemical Assay[7] |
| ATR | 394 | Biochemical Binding Assay[7] |
| mTOR | 1,910 | Biochemical Assay[7][8] |
| ATM | 19,300 | Biochemical Assay[7][8] |
Table 2: Cellular Activity and Selectivity of this compound
| Cellular Endpoint | Cell Line | IC50 (nM) |
| γH2AX Formation Inhibition | HT-144 (ATM-negative melanoma) | 69 [1][8] |
| PI3K Pathway Inhibition | MCF-7 | >15-fold selective for DNA-PK[7] |
| ATR Pathway Inhibition | - | >34-fold selective for DNA-PK[7] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and the general workflow of key experimental protocols used in its characterization.
Key Experimental Protocols
The following sections provide an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.
Biochemical DNA-PK Activity Assay (TR-FRET)
-
Objective: To determine the in vitro inhibitory potency of this compound against the DNA-PK enzyme.
-
Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a substrate by DNA-PK. Inhibition of DNA-PK by this compound results in a decreased FRET signal.
-
General Protocol:
-
Recombinant DNA-PK enzyme, a biotinylated peptide substrate, and ATP are combined in a reaction buffer.
-
Serial dilutions of this compound or a vehicle control are added to the reaction mixture.
-
The reaction is incubated to allow for substrate phosphorylation.
-
A detection solution containing a europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin (APC) is added.
-
After incubation, the TR-FRET signal is read on a compatible plate reader. The IC50 value is calculated from the dose-response curve.[7]
-
Cellular Mechanistic Assay (γH2AX Formation)
-
Objective: To assess the ability of this compound to inhibit DNA-PK activity within a cellular context.
-
Principle: Phosphorylation of the histone variant H2AX to form γH2AX is a sensitive marker for DNA double-strand breaks. Inhibition of DNA-PK, a key kinase in the DNA damage response, leads to a reduction in γH2AX levels.
-
Cell Line: HT-144 human melanoma cells, which are deficient in ATM, are used to specifically assess DNA-PK-dependent signaling.[8]
-
General Protocol:
-
HT-144 cells are seeded in microtiter plates and allowed to adhere.
-
Cells are pre-incubated with various concentrations of this compound.
-
DNA damage is induced, for example, by treatment with a DNA-damaging agent like bleomycin.
-
Cells are fixed and permeabilized.
-
Immunostaining is performed using a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
The fluorescence intensity, corresponding to the level of γH2AX, is quantified using high-content imaging or flow cytometry. The IC50 value is determined from the concentration-response data.[1][8]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound, both as a single agent and in combination with a DNA-damaging therapy.
-
Animal Model: LNCaP human prostate cancer cells are implanted subcutaneously in immunocompromised mice (e.g., SCID mice).[4][8]
-
Treatment Regimen:
-
Vehicle Control: Administered daily.[4]
-
This compound Monotherapy: Administered orally (p.o.) at a specified dose (e.g., 150 mg/kg) daily.[4][8]
-
DNA-Damaging Agent Monotherapy: For example, a single dose of a PSMA-targeted thorium-227 conjugate (PSMA-TTC).[4]
-
Combination Therapy: Daily oral administration of this compound in combination with the DNA-damaging agent.[4]
-
-
Efficacy Endpoints:
Synergistic Efficacy with Targeted Alpha Therapies
Preclinical studies have demonstrated that this compound exhibits synergistic activity when combined with DNA damage-inducing cancer therapies, such as targeted alpha therapies.[1][4] In a LNCaP xenograft model, the combination of this compound with a PSMA-targeted thorium-227 conjugate resulted in a significant improvement in antitumor efficacy compared to either agent alone.[1][4][8] This synergistic effect is attributed to the inhibition of DNA repair by this compound, which sensitizes the cancer cells to the DNA double-strand breaks induced by the alpha radiation.[1][4]
Conclusion
This compound is a potent and selective inhibitor of DNA-PK that effectively targets the NHEJ DNA repair pathway. Its mechanism of action provides a strong rationale for its use in combination with DNA-damaging agents to enhance their therapeutic efficacy. The preclinical data summarized in this guide highlight the potential of this compound as a promising new agent in the field of oncology. Further clinical investigation is warranted to fully elucidate its therapeutic utility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. DNA PK | BioChemPartner [biochempartner.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. caymanchem.com [caymanchem.com]
The Role of BAY-8400 in DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-8400 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. By targeting DNA-PK, this compound effectively disrupts a primary mechanism for cellular recovery from DNA damage, rendering cancer cells more susceptible to DNA-damaging agents. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to DNA Double-Strand Break Repair and the Role of DNA-PK
Eukaryotic cells have evolved two major pathways to repair cytotoxic DNA double-strand breaks: homologous recombination (HR) and non-homologous end joining (NHEJ)[1][2]. HR is a high-fidelity repair mechanism that is predominantly active in the S and G2 phases of the cell cycle, utilizing a sister chromatid as a template. In contrast, NHEJ is a faster, more error-prone pathway that is active throughout the cell cycle and does not require a homologous template[1][2].
The NHEJ pathway is initiated by the binding of the Ku70/Ku80 heterodimer to the broken DNA ends. This complex then recruits the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), forming the active DNA-PK holoenzyme. DNA-PK then phosphorylates various downstream targets to facilitate the processing and ligation of the broken DNA ends. Given its central role in NHEJ, DNA-PK has emerged as a promising therapeutic target to enhance the efficacy of DNA-damaging cancer therapies such as radiotherapy and certain chemotherapeutics.
This compound: A Potent and Selective DNA-PK Inhibitor
This compound is an orally bioavailable small molecule that has been identified as a potent and selective inhibitor of DNA-PK[3]. It was discovered through a lead optimization program starting from a triazoloquinoxaline hit identified in a screen for ATR inhibitors.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of DNA-PK. By doing so, it prevents the phosphorylation of downstream targets in the NHEJ pathway, effectively stalling the repair of DNA double-strand breaks. This leads to an accumulation of DNA damage, ultimately driving cancer cells towards apoptosis. The inhibition of DNA-PK by this compound has been shown to synergize with DNA-damaging agents, such as targeted alpha therapies, leading to enhanced anti-tumor efficacy.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| DNA-PK | Biochemical (TR-FRET) | 81 | [3] |
| DNA-PK | Cellular (γH2AX, HT-144 cells) | 69 | [1] |
| PI3Kβ | Biochemical | 117 | |
| ATR | Biochemical | 394 | |
| mTOR | Biochemical | 1910 | |
| ATM | Biochemical | 19300 |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Route of Administration | Dose (mg/kg) | Bioavailability (%) | Half-life (h) | Reference |
| Rat | Intravenous | 0.3 | - | 0.84 | [1] |
| Rat | Oral | 2 | 22 | 4 | [1] |
| Mouse | Intravenous | 0.3 | - | 0.68 | [1] |
Signaling Pathways and Experimental Workflows
Non-Homologous End Joining (NHEJ) Pathway and Inhibition by this compound
Caption: Inhibition of the NHEJ pathway by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: In vivo xenograft study workflow.
Experimental Protocols
Biochemical DNA-PK Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound on DNA-PK.
-
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK substrate peptide (e.g., a p53-derived peptide with a biotin tag)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
This compound (or other test compounds) serially diluted in DMSO
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Prepare a reaction mix containing DNA-PK enzyme and the biotinylated substrate peptide in the assay buffer.
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of the enzyme/substrate mix to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at a final concentration close to the Km for ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-phospho-substrate antibody and the streptavidin-conjugated acceptor fluorophore in a TR-FRET buffer containing EDTA.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cellular γH2AX Assay for DNA Damage
This protocol describes a cell-based assay to measure the inhibition of DNA damage repair by this compound through the quantification of phosphorylated H2AX (γH2AX) foci, a marker for DNA double-strand breaks.
-
Materials:
-
HT-144 (or other suitable) human cancer cell line
-
Cell culture medium and supplements
-
This compound
-
DNA-damaging agent (e.g., ionizing radiation or a radiomimetic compound)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary antibody: fluorescently labeled anti-species IgG
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
-
-
Procedure:
-
Seed HT-144 cells in 96-well imaging plates and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Induce DNA damage by exposing the cells to ionizing radiation or a chemical agent.
-
Incubate the cells for a defined period (e.g., 1-24 hours) to allow for DNA repair.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
-
Plot the γH2AX signal against the inhibitor concentration to determine the cellular IC50 value.
-
In Vivo LNCaP Xenograft Efficacy Study
This protocol outlines an in vivo study to evaluate the efficacy of this compound in combination with a targeted alpha therapy in a prostate cancer xenograft model.
-
Materials:
-
LNCaP human prostate cancer cells
-
Male SCID (Severe Combined Immunodeficiency) mice (6-8 weeks old)
-
Matrigel
-
This compound formulated for oral gavage
-
PSMA-targeted thorium-227 conjugate (PSMA-TTC)
-
Vehicle control for this compound
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Subcutaneously implant LNCaP cells mixed with Matrigel into the flank of male SCID mice.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into treatment groups (n=9 per group):
-
Vehicle control
-
This compound alone (e.g., 150 mg/kg, administered orally once daily)
-
PSMA-TTC alone (e.g., 150 kBq/kg, administered as a single intravenous injection)
-
Combination of this compound and PSMA-TTC
-
-
Administer the treatments according to the defined schedule.
-
Measure tumor volume with calipers and body weight twice weekly.
-
Monitor the animals for any signs of toxicity.
-
Continue the study for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the animals and collect the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the tumor growth inhibition and tolerability for each treatment group.
-
Conclusion
This compound is a potent and selective inhibitor of DNA-PK that effectively blocks the NHEJ DNA repair pathway. This mechanism of action leads to a synergistic enhancement of the anti-tumor activity of DNA-damaging agents, as demonstrated in preclinical models. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting DNA repair with molecules like this compound. Further investigation into the clinical applications of this compound in combination with various cancer therapies is warranted.
References
An In-depth Technical Guide to BAY-8400: A Selective DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical component of the cellular DNA damage response, playing a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] DNA-PK is a complex composed of a large catalytic subunit (DNA-PKcs) and a heterodimer of Ku proteins (Ku70/80) that acts as the DNA-targeting component.[1][4] Upon a DSB, the Ku heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs, leading to the activation of its serine/threonine kinase activity.[1][5][6] This activation is crucial for the subsequent recruitment and regulation of other NHEJ factors to ligate the broken ends.[1]
Given its essential role in DNA repair, inhibiting DNA-PK has emerged as a promising strategy in cancer therapy to enhance the efficacy of DNA-damaging agents like radiotherapy and certain chemotherapies.[7][8] BAY-8400 is a novel, potent, and orally active small molecule inhibitor of DNA-PK.[9][10] It was developed from a triazoloquinoxaline scaffold, initially identified in a screening for ATR inhibitors, through extensive lead optimization to achieve high potency and selectivity for DNA-PK.[2][7][11] This guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of DNA-PKcs. This inhibition prevents the autophosphorylation of DNA-PKcs and the subsequent phosphorylation of downstream targets, effectively blocking the NHEJ pathway.[5][7] This disruption of DNA repair leads to the accumulation of cytotoxic DSBs in cancer cells, particularly when combined with DNA-damaging agents, ultimately leading to synergistic cell death.
The following diagram illustrates the canonical DNA-PK signaling pathway and the point of intervention by this compound.
Caption: DNA-PK signaling pathway and inhibition by this compound.
Data Presentation
Biochemical and Cellular Activity of this compound
This compound demonstrates potent inhibition of DNA-PK in biochemical assays and robust activity in cellular models, effectively blocking DNA damage repair pathways.
| Assay Type | Target/Cell Line | Endpoint | IC50 (nM) | Reference |
| Biochemical | DNA-PK | Kinase Inhibition | 81 | [7][10][12] |
| Cellular | HT-144 (ATM-negative) | γH2AX Formation Inhibition | 69 | [7][12] |
| Cellular | HT-29 | Antiproliferation | 2540 | [10][13] |
| Cellular | HT-29 (+ Bleomycin) | Antiproliferation | 358 | [10] |
| Cellular | SU-DHL-8 | Antiproliferation | 9 | [10] |
Kinase Selectivity Profile of this compound
A key attribute of this compound is its high selectivity for DNA-PK over other kinases, including closely related members of the PI3K-related kinase (PIKK) family.
| Kinase | Assay Type | IC50 (nM) | Selectivity Fold (vs. DNA-PK) | Reference |
| DNA-PK | Biochemical | 81 | - | [7][12][13] |
| PI3Kβ | Biochemical | 117 | 1.4 | [12][13] |
| ATR | Biochemical (binding) | 394 | 4.9 | [12][13] |
| mTOR | Biochemical | 1910 | 23.6 | [12][13] |
| ATM | Biochemical | 19300 | >238 | [12][13] |
Further profiling against a panel of 365 kinases via KINOMEscan showed that at a concentration of 1 µM, this compound inhibited only three kinases by more than 50%, including DNA-PK.[13]
In Vitro and In Vivo Pharmacokinetics of this compound
This compound exhibits favorable pharmacokinetic properties, including oral bioavailability across multiple species.
| Parameter | Mouse | Rat | Human | Reference |
| Blood Clearance (L/h/kg) | 8.1 | 2.2 | - | [7] |
| Volume of Distribution (L/kg) | 3.7 | 1.8 | - | [7] |
| IV Half-life (h) | 0.68 | 0.84 | - | [7] |
| Oral Bioavailability (%) | - | 22 | - | [7] |
| Plasma Protein Binding (unbound fraction, %) | 49 | - | - | [7] |
| Metabolic Stability (Hepatocytes, Fmax %) | 28 | 60 | 54 | [7] |
In Vivo Antitumor Efficacy of this compound
In preclinical xenograft models, this compound demonstrates synergistic antitumor activity when combined with targeted alpha therapies, such as the PSMA-targeted thorium-227 conjugate (PSMA-TTC) BAY 2315497.
| Treatment Group (LNCaP Xenograft Model) | Dosing | T/Carea Ratio | Reference |
| This compound Monotherapy | 150 mg/kg, daily p.o. | 0.76 | [7] |
| PSMA-TTC Monotherapy | 150 kBq/kg, single injection | 0.38 | [7] |
| This compound + PSMA-TTC Combination | 150 mg/kg daily + 150 kBq/kg single | 0.22 | [7] |
| Isotype Control | 150 kBq/kg, single injection | 0.79 | [7] |
T/Carea: Ratio of the area under the curve of tumor volume in the treated group versus the control group.
Experimental Protocols
Biochemical DNA-PK Kinase Activity Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by purified human DNA-PK enzyme.
Caption: Workflow for a radiometric DNA-PK kinase assay.
Methodology:
-
Enzyme and Substrate Preparation: Purified human DNA-PK holoenzyme (DNA-PKcs and Ku70/80) is used. A synthetic peptide, such as one based on p53, serves as the substrate.[3][4][14]
-
Compound Incubation: The DNA-PK enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15 minutes) in a kinase assay buffer.[3]
-
Kinase Reaction: The reaction is initiated by adding a mixture containing a DNA activator (e.g., a 30-bp duplex DNA), the peptide substrate, and [γ-³³P]-ATP.[3][4]
-
Incubation and Termination: The reaction is allowed to proceed at 37°C for a set time (e.g., 15-60 minutes) and then terminated by the addition of a stop solution like 30% acetic acid.[3][15]
-
Detection: The reaction mixture is spotted onto P81 phosphocellulose paper. The paper is washed multiple times to remove unincorporated [γ-³³P]-ATP. The amount of ³³P incorporated into the peptide substrate is quantified using a PhosphorImager or scintillation counter.[3][4]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a dose-response curve.[2]
Cellular γH2AX Phosphorylation Assay
This assay quantifies the inhibition of a key DNA damage response marker, the phosphorylation of histone H2AX at Ser139 (γH2AX), in cells.
Caption: Workflow for a cellular γH2AX inhibition assay.
Methodology:
-
Cell Culture: ATM-negative cells, such as the HT-144 melanoma cell line, are used to ensure the observed γH2AX signal is primarily dependent on DNA-PK and ATR.[7]
-
Treatment: Cells are treated with a serial dilution of this compound for a specified time.
-
DNA Damage Induction: DNA double-strand breaks are induced, typically by ionizing radiation (IR).
-
Immunofluorescence: After a post-irradiation incubation period, cells are fixed, permeabilized, and stained with a primary antibody specific for phosphorylated H2AX (Ser139). This is followed by staining with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: The intensity of the γH2AX signal per cell nucleus is quantified using high-content imaging or flow cytometry.
-
Data Analysis: The level of γH2AX inhibition is calculated relative to controls, and an IC50 value is generated.
In Vivo Xenograft Efficacy Study
This protocol evaluates the antitumor activity of this compound alone and in combination with other anticancer agents in a tumor-bearing animal model.
Methodology:
-
Model System: Immune-compromised mice (e.g., SCID mice) are subcutaneously implanted with human cancer cells (e.g., LNCaP prostate cancer cells).[7]
-
Tumor Growth and Grouping: Once tumors reach a specified volume, animals are randomized into treatment groups (e.g., vehicle control, this compound alone, DNA-damaging agent alone, combination therapy).[2]
-
Dosing Regimen:
-
Monitoring: Tumor volume and animal body weight are measured regularly throughout the study.[7]
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size. Antitumor efficacy is assessed by comparing tumor growth inhibition between groups, often calculated as a T/C (Treated/Control) ratio.[7] Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
This compound is a potent and highly selective inhibitor of DNA-PK with favorable pharmacokinetic properties for in vivo studies.[7] Preclinical data strongly support its mechanism of action in blocking the NHEJ DNA repair pathway. Most significantly, this compound has demonstrated synergistic antitumor efficacy when combined with DNA-damaging modalities like targeted alpha therapy, without exacerbating toxicity.[2][7][11] These findings highlight the potential of this compound as a valuable agent in combination cancer therapies, warranting further investigation to enhance the therapeutic window of radiotherapy and other DNA-damaging treatments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. drughunter.com [drughunter.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. promega.com [promega.com]
The Discovery and Development of BAY-8400: A Potent and Selective DNA-PK Inhibitor for Targeted Alpha Therapies
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-8400 is a novel, orally active, and selective inhibitor of DNA-dependent protein kinase (DNA-PK) that has demonstrated significant potential in enhancing the efficacy of targeted alpha therapies (TAT). This technical guide provides an in-depth overview of the discovery, preclinical development, and mechanism of action of this compound. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.
Introduction
Eukaryotic cells have evolved two primary pathways to repair DNA double-strand breaks (DSBs): the high-fidelity homologous recombination (HR) pathway, which is active during the S and G2 phases of the cell cycle, and the faster but more error-prone non-homologous end joining (NHEJ) pathway, which is active throughout the cell cycle.[1][2] DNA-dependent protein kinase (DNA-PK) is a critical component of the NHEJ pathway.[1][2] Inhibition of DNA-PK represents a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents, such as radiotherapy and certain chemotherapeutics.
This compound emerged from a drug discovery program aimed at identifying inhibitors of the DNA damage response.[1] It is a potent and selective inhibitor of DNA-PK and has shown synergistic antitumor activity when combined with targeted alpha therapies, such as the PSMA-targeted thorium-227 conjugate BAY 2315497.[1][3] This document details the scientific journey of this compound from its initial discovery to its preclinical validation.
Discovery and Lead Optimization
The discovery of this compound began with a high-throughput screening campaign for inhibitors of Ataxia Telangiectasia and Rad3-related protein (ATR), another key player in the DNA damage response.[1][3] This screen identified a triazoloquinoxaline scaffold that exhibited inhibitory activity against ATR, ATM, and DNA-PK.[1][3] A subsequent lead optimization program focused on improving potency and selectivity for DNA-PK, which ultimately led to the identification of this compound.[1][3]
Mechanism of Action
This compound selectively inhibits the catalytic subunit of DNA-PK (DNA-PKcs), thereby blocking the NHEJ pathway for DNA repair.[1][4] In the presence of DNA DSBs, such as those induced by targeted alpha therapies, inhibition of DNA-PK by this compound prevents the repair of these lethal lesions, leading to an accumulation of DNA damage and subsequent cancer cell death.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay |
| DNA-PK IC50 | 81 nM | Biochemical Assay |
| Cellular γH2AX IC50 | 69 nM | HT-144 |
Data sourced from[1][3][5][6].
Table 2: In Vitro and In Vivo Pharmacokinetics of this compound
| Parameter | Species | Value |
| Metabolic Stability (Hepatocytes) | ||
| Predicted Fmax (90 min) | Human | 54% |
| Rat | 60% | |
| Mouse | 28% | |
| Intravenous Pharmacokinetics (0.3 mg/kg) | ||
| Blood Clearance | Rat | 2.2 L/h/kg |
| Mouse | 8.1 L/h/kg | |
| Volume of Distribution | Rat | 1.8 L/kg |
| Mouse | 3.7 L/kg | |
| Half-life | Rat | 0.84 h |
| Mouse | 0.68 h | |
| Oral Pharmacokinetics | ||
| Bioavailability | Rat | 22% |
| Half-life | Rat | 4 h |
Data sourced from[1].
Table 3: In Vivo Efficacy of this compound in Combination with PSMA-TTC BAY 2315497
| Animal Model | Treatment | Dosage | Combination Index (CI) |
| LNCaP Human Prostate Cancer Xenograft | This compound (oral) + PSMA-TTC BAY 2315497 | 150 mg/kg daily (this compound) | 0.6 |
Data sourced from[1]. A CI value < 1 indicates synergy.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
DNA-PK Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol is a representative example based on established methods for DNA-PK TR-FRET assays.
Objective: To determine the in vitro inhibitory potency of this compound against DNA-PK.
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK substrate peptide (e.g., a p53-derived peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound in DMSO
-
TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-p-p53 antibody and GFP-p53 substrate)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase reaction buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the DNA-PK enzyme and the DNA-PK substrate peptide in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a TR-FRET detection solution containing EDTA and the terbium-labeled antibody.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.
-
Calculate the TR-FRET ratio (520 nm / 495 nm) and plot the results against the concentration of this compound to determine the IC50 value.
Cellular γH2AX Assay
This protocol is a representative example based on established methods for quantifying DNA damage.
Objective: To determine the cellular potency of this compound in inhibiting the repair of DNA damage.
Materials:
-
HT-144 cells
-
Cell culture medium and supplements
-
This compound in DMSO
-
DNA-damaging agent (e.g., ionizing radiation or a radiomimetic chemical)
-
Fixation and permeabilization buffers
-
Primary antibody against phosphorylated H2AX (γH2AX)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or flow cytometer
Procedure:
-
Seed HT-144 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified pre-incubation time.
-
Induce DNA damage in the cells using a controlled dose of ionizing radiation or a chemical agent.
-
Incubate the cells for a defined period to allow for DNA repair.
-
Fix and permeabilize the cells.
-
Incubate the cells with the primary anti-γH2AX antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system or analyze by flow cytometry.
-
Quantify the intensity of the γH2AX signal per nucleus and plot the results against the concentration of this compound to determine the IC50 value.
LNCaP Human Prostate Cancer Xenograft Model
This protocol is a representative example based on established methods for in vivo efficacy studies.
Objective: To evaluate the in vivo antitumor efficacy of this compound alone and in combination with PSMA-TTC BAY 2315497.
Materials:
-
Male immunodeficient mice (e.g., SCID or nude mice)
-
LNCaP human prostate cancer cells
-
Matrigel
-
This compound formulation for oral gavage
-
PSMA-TTC BAY 2315497
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant LNCaP cells mixed with Matrigel into the flanks of the mice.
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm3).
-
Randomize the tumor-bearing mice into treatment groups:
-
Vehicle control
-
This compound alone (e.g., 150 mg/kg, daily oral gavage)
-
PSMA-TTC BAY 2315497 alone
-
This compound in combination with PSMA-TTC BAY 2315497
-
-
Administer the treatments as scheduled.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the tumor growth inhibition for each treatment group and assess the synergy of the combination therapy.
Clinical Development
The combination of a DNA-PK inhibitor with a targeted alpha therapy is being explored in the clinical setting. The clinical trial NCT03724747 is a Phase 1 study evaluating the safety, tolerability, pharmacokinetics, and antitumor activity of a thorium-227 labeled antibody-chelator conjugate (BAY 2315497) alone and in combination with other agents in patients with metastatic castration-resistant prostate cancer. While the full results of this trial have not yet been published, it represents a crucial step in validating the therapeutic concept of combining DNA-PK inhibition with targeted alpha therapy.
Conclusion
This compound is a potent and selective DNA-PK inhibitor with a promising preclinical profile. Its ability to synergistically enhance the antitumor activity of targeted alpha therapies provides a strong rationale for its continued development. The data presented in this technical guide highlight the comprehensive preclinical characterization of this compound and support its investigation in clinical trials for the treatment of cancer. Further research will be instrumental in defining the full therapeutic potential of this novel agent.
References
- 1. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 6. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
BAY-8400: A Technical Overview of a Novel DNA-PK Inhibitor and its Impact on Non-Homologous End Joining
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BAY-8400, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The document details the mechanism of action of this compound, focusing on its role in the non-homologous end joining (NHEJ) DNA repair pathway. Quantitative data from key preclinical studies are presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's therapeutic potential.
Introduction to Non-Homologous End Joining and the Role of DNA-PK
Eukaryotic cells have evolved two primary mechanisms to repair DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. These pathways are homologous recombination (HR) and non-homologous end joining (NHEJ).[1][2] HR is a precise repair mechanism that uses a sister chromatid as a template and is therefore restricted to the S and G2 phases of the cell cycle.[1][2] In contrast, NHEJ is a faster but more error-prone pathway that is active throughout the cell cycle.[1][2]
The NHEJ pathway is initiated by the binding of the Ku70/Ku80 heterodimer to the broken DNA ends. This complex then recruits the catalytic subunit of DNA-PK (DNA-PKcs), forming the active DNA-PK holoenzyme.[1] DNA-PK then phosphorylates a number of downstream targets, including itself, to facilitate the recruitment of other repair factors such as XRCC4, XLF, and DNA Ligase IV, which ultimately ligate the broken ends.[1] Given its central role in NHEJ, DNA-PK has emerged as a promising therapeutic target in oncology, as its inhibition can potentiate the effects of DNA-damaging agents like radiotherapy and certain chemotherapies.[1]
This compound: A Potent and Selective DNA-PK Inhibitor
This compound is an orally active small molecule that has been identified as a potent and selective inhibitor of DNA-PK.[3][4][5] It originated from a screening effort for ATR inhibitors and was optimized for potency and selectivity for DNA-PK.[1][2]
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of DNA-PK in biochemical assays and shows on-target activity in cellular models. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay Type | Reference |
| DNA-PK IC50 | 81 nM | Biochemical DNA-PK Activity Assay (TR-FRET) | [6][7] |
| Cellular Mechanistic IC50 (γH2AX) | 69 nM (unbound) | HT-144 cells | [2] |
Table 1: Potency of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. DNA-PK | Reference |
| DNA-PK | 81 | 1 | [7] |
| PI3Kβ | 117 | ~1.4 | [7] |
| ATR (binding) | 394 | ~4.9 | [7] |
| mTOR | 1910 | ~23.6 | [7] |
| ATM | 19300 | ~238.3 | [7] |
Table 2: Kinase Selectivity Profile of this compound
In Vitro and In Vivo Efficacy
Preclinical studies have shown that this compound can synergistically enhance the efficacy of DNA-damaging agents. Notably, it has been investigated in combination with targeted alpha therapies.[1][2]
| Study Type | Cell Line | Combination Agent | Effect | Reference |
| In Vitro Antiproliferative Assay | LNCaP (prostate cancer) | PSMA-TTC BAY 2315497 (Targeted Thorium-227 Conjugate) | Synergistic antiproliferative effect | [1][2] |
Table 3: In Vitro Combination Studies with this compound
| Parameter | Vehicle | This compound Monotherapy | PSMA-TTC BAY 2315497 Monotherapy | Combination Therapy | Reference |
| Tumor Growth Inhibition (T/Carea) | - | 0.76 | Not specified | 0.22 | [1] |
| Animal Model | LNCaP xenografts in SCID mice | LNCaP xenografts in SCID mice | LNCaP xenografts in SCID mice | LNCaP xenografts in SCID mice | [1] |
| Dosing | Daily oral gavage | 150 mg/kg daily oral gavage | Single injection of 150 kBq/kg | 150 mg/kg this compound daily + single injection of 150 kBq/kg PSMA-TTC | [1][2] |
Table 4: In Vivo Antitumor Efficacy of this compound in Combination with PSMA-TTC BAY 2315497
Signaling Pathways and Experimental Workflows
The Non-Homologous End Joining (NHEJ) Pathway and Inhibition by this compound
The following diagram illustrates the key steps of the classical NHEJ pathway and the point of intervention by this compound.
Caption: Inhibition of the NHEJ pathway by this compound.
Experimental Workflow: In Vitro Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic antiproliferative activity of this compound in combination with a DNA-damaging agent.
Caption: Workflow for in vitro synergy analysis.
Detailed Experimental Protocols
Biochemical DNA-PK Activity Assay (TR-FRET)
This assay quantifies the kinase activity of DNA-PK by measuring the phosphorylation of a substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Principle: A biotinylated peptide substrate is phosphorylated by DNA-PK in the presence of ATP. A europium-labeled anti-phospho-serine/threonine antibody binds to the phosphorylated substrate. Streptavidin-conjugated allophycocyanin (APC) binds to the biotinylated peptide. When the substrate is phosphorylated, the europium donor and APC acceptor are brought into close proximity, allowing for FRET to occur. The TR-FRET signal is proportional to the extent of substrate phosphorylation.
-
Materials: Recombinant human DNA-PK, biotinylated peptide substrate, ATP, europium-labeled anti-phospho-serine/threonine antibody, streptavidin-APC, assay buffer, and 384-well plates.
-
Procedure:
-
Add DNA-PK enzyme to the wells of a 384-well plate.
-
Add this compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (europium-labeled antibody and streptavidin-APC).
-
Incubate at room temperature to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor emission and determine the IC50 value of this compound.
-
Cellular Mechanistic Assay (γH2AX Formation)
This assay measures the inhibition of DNA-PK-mediated signaling in cells by quantifying the levels of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Principle: In response to DNA damage, DNA-PK (among other kinases) phosphorylates the histone variant H2AX at serine 139, creating γH2AX. Inhibition of DNA-PK will lead to a reduction in the formation of γH2AX foci following the induction of DNA damage.
-
Materials: Human cancer cell line (e.g., ATM-negative HT-144 to isolate DNA-PK-dependent phosphorylation), cell culture medium, DNA-damaging agent (e.g., ionizing radiation or a radiomimetic chemical), this compound, primary antibody against γH2AX, fluorescently labeled secondary antibody, and a high-content imaging system or flow cytometer.
-
Procedure:
-
Seed cells in microplates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Induce DNA damage in the cells.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system or analyze by flow cytometry.
-
Quantify the intensity or number of γH2AX foci per nucleus.
-
Determine the cellular mechanistic IC50 value of this compound.
-
In Vivo Antitumor Efficacy Study
This protocol describes a xenograft study in mice to evaluate the antitumor activity of this compound alone and in combination with a DNA-damaging agent.
-
Principle: Human cancer cells are implanted in immunocompromised mice to form tumors. The mice are then treated with this compound, a DNA-damaging agent, or a combination of both. Tumor growth is monitored over time to assess the efficacy of the treatments.
-
Animal Model: Immunocompromised mice (e.g., SCID mice).
-
Cell Line: A human cancer cell line that forms tumors in mice (e.g., LNCaP prostate cancer cells).
-
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, DNA-damaging agent monotherapy, combination therapy).
-
Administer this compound orally at a specified dose and schedule (e.g., 150 mg/kg, daily).[1][2]
-
Administer the DNA-damaging agent according to its specific protocol (e.g., a single intravenous injection of PSMA-TTC BAY 2315497).[1][2]
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate tumor growth inhibition (T/C ratio) and assess statistical significance between the treatment groups.
-
Conclusion
This compound is a potent and selective inhibitor of DNA-PK that effectively targets the non-homologous end joining pathway. Preclinical data demonstrate its ability to potentiate the effects of DNA-damaging agents, particularly targeted alpha therapies, both in vitro and in vivo. The detailed experimental protocols and workflow diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other DNA-PK inhibitors. The promising preclinical profile of this compound warrants further exploration of its therapeutic utility in oncology.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Non-homologous end joining - Wikipedia [en.wikipedia.org]
BAY-8400: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-8400 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to support further research and development.
Chemical Structure and Identification
This compound is a synthetic organic molecule with a complex heterocyclic structure.
| Identifier | Value |
| Formal Name | 8-[5-(difluoromethyl)-3-pyridinyl]-1-(2,3,6,7-tetrahydro-4-oxepinyl)-[1][2][3]triazolo[4,3-a]quinoxaline |
| Synonyms | BAY8400, compound 25 |
| CAS Number | 2763602-59-9 |
| Molecular Formula | C₂₁H₁₇F₂N₅O |
| SMILES | FC(F)C1=CN=CC(C2=CC3=C(C=C2)N=CC4=NN=C(C5=CCCOCC5)N34)=C1 |
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 393.39 g/mol | [1][2] |
| Solubility | DMSO: 62.5 mg/mL (158.88 mM) with ultrasonic warming to 60°C | [1] |
| Aqueous Solubility (pH 6.5) | 99 mg/L | [2] |
| Permeability (Caco-2, Papp A→B) | 305 nm/s | [1] |
| Efflux Ratio (Caco-2) | 0.7 | [1] |
| Plasma Protein Binding (Mouse, fₙ) | 49% | [1] |
| Oral Bioavailability (Rat) | 22% | [1] |
| Blood Clearance (Rat) | 2.2 L/h/kg | [1] |
| Blood Clearance (Mouse) | 8.1 L/h/kg | [1] |
| Volume of Distribution (Rat) | 1.8 L/kg | [1] |
| Volume of Distribution (Mouse) | 3.7 L/kg | [1] |
| Half-life (Rat, i.v.) | 0.84 h | [1] |
| Half-life (Mouse, i.v.) | 0.68 h | [1] |
| Half-life (Rat, p.o.) | 4 h | [1] |
Pharmacological Properties
This compound is a highly potent inhibitor of DNA-PK with selectivity over other related kinases.
| Target | Assay Type | IC₅₀ (nM) | Source |
| DNA-PK | Biochemical | 81 | [1] |
| DNA-PK (γH2AX) | Cellular (HT-144) | 69 | [1] |
| PI3Kβ | Biochemical | 117 | [3] |
| ATR | Biochemical (binding) | 394 | [3] |
| mTOR | Biochemical | 1910 | [3] |
| ATM | Biochemical | 19300 | [3] |
Mechanism of Action: Inhibition of the NHEJ Pathway
This compound exerts its biological effect by inhibiting the catalytic activity of DNA-PK, a key component of the Non-Homologous End Joining (NHEJ) pathway. NHEJ is a major pathway for the repair of DNA double-strand breaks (DSBs), a lethal form of DNA damage. By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of genomic instability and ultimately cell death, particularly in cancer cells that are often more reliant on this repair pathway.
Figure 1: Simplified signaling pathway of the Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound on DNA-PKcs.
Experimental Protocols
Biochemical DNA-PK Activity Assay (TR-FRET)
This assay quantifies the kinase activity of DNA-PK by measuring the phosphorylation of a biotinylated peptide substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
Materials:
-
Biotinylated peptide substrate (biotin-PEG2-TWSLPLSQDSASE-amide)
-
Streptavidin-XL665
-
Anti-Rad17 phospho-serine 645 specific antibody
-
Europium-labeled anti-rabbit IgG
-
Assay buffer and reagents
Procedure:
-
Prepare a reaction mixture containing the DNA-PK enzyme, the biotinylated peptide substrate, and ATP in the assay buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction and incubate for a defined period at a controlled temperature.
-
Stop the reaction and add the detection reagents: streptavidin-XL665, the primary antibody, and the europium-labeled secondary antibody.
-
Incubate to allow for the formation of the FRET complex.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for the biochemical DNA-PK TR-FRET assay.
Cellular γH2AX Assay for DNA Damage
This assay measures the inhibition of γH2AX phosphorylation in cells, a marker for DNA double-strand breaks, to assess the cellular activity of DNA-PK inhibitors. The assay was performed in ATM-negative HT-144 cells.[1]
Materials:
-
HT-144 cells
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., ionizing radiation or etoposide)
-
Fixation and permeabilization buffers
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Microscope or high-content imaging system
Procedure:
-
Seed HT-144 cells in appropriate culture vessels (e.g., 96-well plates).
-
Treat cells with a dilution series of this compound for a specified pre-incubation time.
-
Induce DNA double-strand breaks using a DNA damaging agent.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells to allow antibody entry.
-
Incubate with the primary antibody against γH2AX.
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Acquire images using a microscope or high-content imaging system.
-
Quantify the intensity of γH2AX foci within the nuclei.
-
Determine the IC₅₀ value by plotting the inhibition of γH2AX formation against the inhibitor concentration.
In Vivo LNCaP Xenograft Model
This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse xenograft model using the human prostate cancer cell line LNCaP.[1]
Animals:
-
Immunocompromised mice (e.g., SCID mice)
Procedure:
-
Subcutaneously implant LNCaP cells into the flank of the mice.
-
Allow tumors to reach a predetermined size.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Administer this compound orally (p.o.) at a dose of 150 mg/kg daily.[1]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Figure 3: Workflow for the in vivo LNCaP xenograft study.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of DNA-PK with demonstrated in vitro and in vivo activity. Its mechanism of action through the inhibition of the NHEJ DNA repair pathway makes it a promising candidate for combination therapies with DNA-damaging agents in oncology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.
References
Unlocking Synergistic Efficacy: A Technical Guide to BAY-8400 in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the synergistic effect of BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, with radiotherapy, particularly targeted alpha therapy. The information presented is collated from key preclinical studies to support further research and development in this promising area of oncology.
Core Mechanism: Targeting DNA Damage Repair
Radiotherapy, a cornerstone of cancer treatment, induces various forms of DNA damage in tumor cells, with DNA double-strand breaks (DSBs) being the most lethal.[1] Tumor cells, however, have evolved robust DNA damage response (DDR) pathways to repair this damage, leading to radioresistance. One of the primary mechanisms for repairing DSBs is the non-homologous end joining (NHEJ) pathway, which is critically dependent on the catalytic activity of DNA-PK.[1][2]
This compound is a novel and highly selective small molecule inhibitor of DNA-PK.[2] By inhibiting DNA-PK, this compound effectively blocks the NHEJ pathway. When used in combination with radiotherapy, this compound prevents the repair of radiation-induced DSBs, leading to an accumulation of lethal DNA damage, cell cycle arrest, and ultimately, enhanced tumor cell death.[3] This synergistic interaction forms the basis of its potent anti-cancer activity.
Quantitative Data Summary
The synergistic efficacy of this compound with radiotherapy has been demonstrated in preclinical models of prostate cancer. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
In Vitro Efficacy: LNCaP Human Prostate Cancer Cells
| Parameter | This compound | PSMA-TTC BAY 2315497 | Combination | Synergy Assessment |
| IC50 (Proliferation) | 81 nM (Biochemical) | Not explicitly stated | Not applicable | A combination index (CI) of 0.6 indicates a synergistic antiproliferative effect.[4] |
In Vivo Efficacy: LNCaP Xenograft Model in SCID Mice
| Treatment Group | Dose and Schedule | Antitumor Efficacy (T/Carea) |
| Vehicle Control | Daily oral gavage | 1.00 |
| This compound Monotherapy | 150 mg/kg, daily oral gavage | 0.76[4][5] |
| PSMA-TTC BAY 2315497 Monotherapy | 150 kBq/kg, single injection | 0.38[4][5] |
| Combination Therapy | 150 mg/kg this compound (daily) + 150 kBq/kg PSMA-TTC (single injection) | 0.22[4][5] |
Signaling and Experimental Workflow Visualizations
To elucidate the mechanisms and processes described, the following diagrams were generated using the DOT language.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the preclinical evaluation of this compound in combination with radiotherapy.
In Vitro Antiproliferation Assay
-
Cell Line: LNCaP human prostate cancer cells.
-
Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Protocol:
-
Seed LNCaP cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the targeted alpha therapeutic, PSMA-TTC BAY 2315497, in complete culture medium.
-
For combination studies, a fixed-ratio dilution series of both compounds is prepared.
-
Remove the culture medium from the cells and add the drug-containing medium.
-
Incubate the plates for 96 hours at 37°C.[5]
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound and the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
In Vivo LNCaP Xenograft Study
-
Animal Model: Male severe combined immunodeficient (SCID) mice.
-
Tumor Implantation:
-
Harvest LNCaP cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel®.
-
Subcutaneously inject 1-5 x 10^6 LNCaP cells into the flank of each mouse.
-
-
Study Protocol:
-
Monitor tumor growth regularly using caliper measurements.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically n=9 per group).[2]
-
Treatment Groups:
-
Measure tumor volume and body weight 2-3 times per week.
-
Calculate the tumor growth inhibition (TGI) and the ratio of the area under the curve of tumor volume over time for treated versus control groups (T/Carea).
-
Western Blot for Pharmacodynamic Markers (e.g., γH2AX)
-
Sample Preparation:
-
Treat LNCaP cells in culture with this compound and/or radiotherapy.
-
At specified time points post-treatment (e.g., 1, 4, 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
For in vivo samples, excise tumors at the end of the study, snap-freeze in liquid nitrogen, and homogenize in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blot Protocol:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the γH2AX signal to a loading control such as β-actin or total H2AX.
-
Conclusion
The preclinical data strongly support the synergistic interaction between the DNA-PK inhibitor this compound and radiotherapy. By targeting a key DNA repair pathway, this compound has the potential to significantly enhance the efficacy of radiation-based cancer therapies. The experimental protocols and data presented in this guide offer a framework for further investigation into this promising combination therapy. Future research should continue to explore optimal dosing and scheduling, as well as the potential for combination with other DNA damage response inhibitors and immunotherapies.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DNA repair defects in cancer and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA-PK inhibition and radiation promote anti-tumoral immunity through RNA Polymerase III in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of BAY-8400: A Potent and Selective DNA-PK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for BAY-8400, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on published preclinical studies.
Core Compound Properties and Mechanism of Action
This compound is an orally active small molecule that has been identified as a highly selective inhibitor of DNA-PK.[1][2][3][4] DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[5] By inhibiting DNA-PK, this compound prevents the repair of DNA damage, leading to the accumulation of DSBs and subsequent cell death, particularly in cancer cells where DNA damage is a common feature.[1][6] Preclinical studies have demonstrated that this mechanism of action results in a synergistic enhancement of the efficacy of DNA-damaging agents, such as targeted alpha therapies.[1][2][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Reference |
| DNA-PK | Biochemical | 81 | [1][3][4] |
| DNA-PK | Cellular (γH2AX in HT-144 cells) | 69 | [1] |
| PI3Kβ | Biochemical | 117 | [8] |
| ATR | Biochemical (binding) | 394 | [8] |
| mTOR | Biochemical | 1910 | [8] |
| ATM | Biochemical | 19300 | [8] |
Table 2: In Vitro and In Vivo Pharmacokinetics
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F) | Rat | 22% | [1] |
| Blood Clearance (CL) | Rat (i.v.) | 2.2 L/h/kg | [1] |
| Blood Clearance (CL) | Mouse (i.v.) | 8.1 L/h/kg | [1] |
| Volume of Distribution (Vd) | Rat (i.v.) | 1.8 L/kg | [1] |
| Volume of Distribution (Vd) | Mouse (i.v.) | 3.7 L/kg | [1] |
| Half-life (t1/2) | Rat (i.v.) | 0.84 h | [1] |
| Half-life (t1/2) | Mouse (i.v.) | 0.68 h | [1] |
| Half-life (t1/2) | Rat (oral) | 4 h | [1] |
| Fraction unbound (fu) in plasma | Mouse | 49% | [1] |
Table 3: In Vivo Efficacy in LNCaP Xenograft Model
| Treatment Group | Dosing | T/Carea Ratio | Reference |
| This compound monotherapy | 150 mg/kg, daily, oral | 0.76 | [1] |
| PSMA-TTC BAY 2315497 | 150 kBq/kg, single injection | 0.38 | [1] |
| This compound + PSMA-TTC BAY 2315497 | 150 mg/kg daily oral + single injection | 0.22 | [1] |
Experimental Protocols
DNA-PK Biochemical Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound against DNA-PK.
-
Reagents and Materials:
-
Recombinant human DNA-PK enzyme.
-
DNA-PK substrate peptide (e.g., a p53-derived peptide).
-
ATP.
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA.
-
DNA-PK Activator (e.g., calf thymus DNA).
-
Terbium (Tb)-labeled anti-phospho-substrate antibody.
-
Fluorescent acceptor (e.g., GFP-tagged protein or fluorescently labeled peptide).
-
This compound serially diluted in DMSO.
-
384-well assay plates.
-
-
Procedure: a. A solution of the DNA-PK substrate and ATP is prepared in the kinase reaction buffer. b. The DNA-PK enzyme is added to the assay plate. c. This compound at various concentrations is added to the wells. d. The kinase reaction is initiated by adding the substrate and ATP mixture to the wells. e. The plate is incubated at room temperature for a defined period (e.g., 60 minutes). f. The reaction is stopped by the addition of an EDTA solution. g. The Tb-labeled antibody and the fluorescent acceptor are added to the wells. h. The plate is incubated for a further 60 minutes at room temperature to allow for antibody binding. i. The TR-FRET signal is read on a compatible plate reader.
-
Data Analysis:
-
The TR-FRET ratio is plotted against the concentration of this compound.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular γH2AX Assay
This assay measures the inhibition of DNA damage repair in cells by quantifying the levels of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Cell Culture and Treatment:
-
Human tumor cell lines (e.g., HT-144 melanoma) are cultured in appropriate media.
-
Cells are seeded in 96-well plates.
-
Cells are treated with a DNA-damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor) in the presence of varying concentrations of this compound.
-
Cells are incubated for a specific period to allow for DNA damage and repair.
-
-
Immunostaining: a. Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100). b. Cells are incubated with a primary antibody specific for γH2AX. c. After washing, cells are incubated with a fluorescently labeled secondary antibody. d. Nuclei are counterstained with a DNA dye (e.g., DAPI or DRAQ5).
-
Imaging and Analysis:
-
Images of the stained cells are acquired using a high-content imaging system or a flow cytometer.
-
The intensity of the γH2AX fluorescence within the nucleus is quantified using image analysis software.
-
The IC50 value is determined by plotting the γH2AX signal against the concentration of this compound.
-
LNCaP Xenograft Mouse Model
This in vivo model is used to assess the anti-tumor efficacy of this compound, alone and in combination with other therapies, in a human prostate cancer model.
-
Cell Preparation and Implantation:
-
LNCaP human prostate cancer cells are cultured and harvested during the exponential growth phase.
-
A suspension of LNCaP cells (e.g., 1 x 10^6 cells) is mixed with Matrigel.
-
The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nu/nu or SCID mice).
-
-
Tumor Growth and Treatment:
-
Tumor growth is monitored regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 150 mg/kg daily).
-
For combination studies, the other therapeutic agent (e.g., PSMA-TTC BAY 2315497) is administered according to its protocol.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
The anti-tumor efficacy is typically expressed as the T/C (treatment/control) ratio of the tumor areas.
-
At the end of the study, tumors may be excised for further analysis.
-
In Vivo Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.
-
Animal Models:
-
Male Wistar rats and mice are commonly used.
-
-
Drug Administration and Sampling:
-
For intravenous (i.v.) administration, this compound is formulated in a suitable vehicle and injected at a specific dose (e.g., 0.3 mg/kg in rats).
-
For oral (p.o.) administration, this compound is given by gavage.
-
Blood samples are collected at various time points after administration.
-
Plasma is separated from the blood samples.
-
-
Bioanalysis and Data Analysis:
-
The concentration of this compound in the plasma samples is determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated from the plasma concentration-time data.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits DNA-PKcs in the NHEJ pathway.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for assessing in vivo efficacy of this compound.
References
- 1. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Impact of BAY-8400 on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-8400 is a potent and highly selective, orally bioavailable small molecule inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound compromises the cancer cells' ability to repair DNA damage, leading to increased cell death, particularly when combined with DNA-damaging agents. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its effects on various cancer cell lines, its mechanism of action, and detailed experimental protocols.
Mechanism of Action: Inhibition of the NHEJ Pathway
This compound exerts its anticancer effects by targeting the DNA-PKcs subunit of the DNA-PK holoenzyme. In response to a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs. This forms the active DNA-PK complex, which then initiates a signaling cascade to recruit other repair factors and facilitate the ligation of the broken ends. This compound binds to the ATP-binding site of DNA-PKcs, preventing its kinase activity and thereby halting the NHEJ repair process. This leads to an accumulation of unrepaired DNA damage, ultimately triggering apoptotic cell death. The inhibition of this crucial DNA repair pathway makes cancer cells more susceptible to the effects of DNA-damaging therapies such as radiotherapy and certain chemotherapeutics.
Quantitative Data on Cancer Cell Lines
This compound has demonstrated significant activity both as a single agent and in combination with DNA-damaging agents across various cancer cell lines. The following tables summarize the key quantitative findings.
| Parameter | Value | Cell Line | Assay | Source |
| Biochemical IC50 (DNA-PK) | 81 nM | - | Biochemical Kinase Assay | [3] |
| Cellular Mechanistic IC50 (γH2AX) | 69 nM | HT-144 (melanoma) | γH2AX Assay | [2] |
| Antiproliferative IC50 (Monotherapy) | 2540 nM | HT-29 (colorectal) | CellTiter-Glo | [2] |
| Antiproliferative IC50 (in combination with Bleomycin) | 358 nM | HT-29 (colorectal) | CellTiter-Glo | [2] |
| Combination Index (with PSMA-TTC BAY 2315497) | 0.6 | LNCaP (prostate) | Proliferation Assay | [1][2] |
Table 1: In Vitro Activity of this compound
Experimental Protocols
In Vitro Proliferation Assay (CellTiter-Glo)
This protocol outlines the methodology used to determine the antiproliferative activity of this compound.
-
Cell Culture: HT-29 colorectal cancer cells are cultured in their recommended growth medium until they reach exponential growth phase.[2]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted and added to the wells. For combination studies, a fixed concentration of the DNA-damaging agent (e.g., bleomycin) is added. Cells are incubated for 72 hours.
-
Cell Viability Measurement: After the incubation period, CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well according to the manufacturer's instructions.[2]
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated using a four-parameter logistic fit.
In Vivo LNCaP Xenograft Model
This protocol details the preclinical evaluation of this compound in a prostate cancer xenograft model.
-
Animal Model: Male CB17-SCID mice are used for this study.[1]
-
Tumor Cell Implantation: LNCaP human prostate cancer cells are subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size.
-
Treatment Groups:
-
Vehicle Control: 10 mL/kg PEG/EtOH (90:10) administered orally, daily.[2]
-
This compound Monotherapy: 150 mg/kg this compound administered orally, daily.[1]
-
PSMA-TTC BAY 2315497 Monotherapy: A single intravenous injection of 150 kBq/kg.[1]
-
Combination Therapy: A single intravenous injection of 150 kBq/kg PSMA-TTC BAY 2315497 on day 0, followed by daily oral administration of 150 mg/kg this compound.[1]
-
-
Monitoring and Endpoints: Tumor volume and body weight are measured regularly. The primary endpoint is the tumor growth inhibition, calculated as the ratio of the area under the tumor growth curve for the treated group versus the control group (T/C area).[1]
-
Data Analysis: Statistical analysis is performed using a t-test to compare the different treatment groups.[1]
Conclusion
This compound is a promising DNA-PK inhibitor with potent in vitro and in vivo activity against cancer cells. Its mechanism of action, centered on the disruption of the NHEJ DNA repair pathway, provides a strong rationale for its use in combination with DNA-damaging therapies. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals interested in the further investigation and clinical translation of this compound. Further studies are warranted to explore the full potential of this compound across a broader range of cancer types and in combination with other therapeutic modalities.
References
Methodological & Application
Application Notes and Protocols for BAY-8400 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-8400 is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Inhibition of DNA-PK by this compound has been shown to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and certain chemotherapeutics. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, DNA damage response, and long-term cell survival.
Introduction
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. The NHEJ pathway, in which DNA-PK plays a central role, is a rapid but error-prone mechanism for repairing these breaks. In many cancer cells, there is an over-reliance on the NHEJ pathway for survival. This compound exploits this by inhibiting DNA-PK, thereby preventing the repair of DSBs and leading to increased cell death, particularly when combined with agents that induce such damage. This document outlines key in vitro experiments to characterize the cellular effects of this compound.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Cell Line / Assay Condition | Reference |
| DNA-PK | 81 | Biochemical Assay | [1] |
| DNA-PK (cellular γH2AX) | 69 | HT-144 | [1] |
| PI3Kβ | 117 | Biochemical Assay | |
| ATR | 394 | Biochemical Assay | |
| mTOR | 1,910 | Biochemical Assay | |
| ATM | 19,300 | Biochemical Assay |
Table 2: Antiproliferative Activity of this compound in Combination with PSMA-TTC BAY 2315497 in LNCaP Cells
| Treatment | IC50 | Combination Index (CI) | Effect | Reference |
| This compound alone | - | - | - | [2] |
| PSMA-TTC BAY 2315497 alone | - | - | - | [2] |
| This compound + PSMA-TTC BAY 2315497 | - | 0.6 | Synergistic | [2] |
Signaling Pathway
Caption: DNA Double-Strand Break Repair via the NHEJ Pathway and Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for assessing the effect of this compound on cell viability, either alone or in combination with a DNA-damaging agent.
Materials:
-
Cancer cell lines (e.g., LNCaP, HT-29, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DNA-damaging agent (e.g., Doxorubicin, Etoposide, or Irradiation)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
If applicable, prepare the DNA-damaging agent at the desired concentration.
-
Add this compound to the wells. For combination treatments, add the DNA-damaging agent either simultaneously or at a specified time point (e.g., 1 hour after this compound).
-
Include appropriate controls: vehicle (DMSO) only, DNA-damaging agent only, and untreated cells.
-
Incubate for 72-96 hours.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability against the drug concentration and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
-
Immunofluorescence Staining for γH2AX Foci
This protocol is to visualize and quantify DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells cultured on glass coverslips in a 12- or 24-well plate
-
This compound
-
DNA-damaging agent (e.g., ionizing radiation)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with this compound for 1-2 hours before inducing DNA damage (e.g., irradiate with 2-4 Gy).
-
Fix the cells at various time points after damage induction (e.g., 30 minutes, 2 hours, 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
Count the number of γH2AX foci per nucleus using imaging software such as ImageJ or CellProfiler. At least 50-100 nuclei should be counted per condition.
-
Western Blotting for DNA Damage Response Proteins
This protocol is for analyzing the expression and phosphorylation status of key proteins in the DNA damage response pathway.
Materials:
-
Treated cells from a 6-well plate or 10 cm dish
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pDNA-PKcs (S2056), anti-γH2AX, anti-pAKT (S473), anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare the lysates with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software.
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound and/or a DNA-damaging agent.
Materials:
-
Single-cell suspension of the desired cell line
-
6-well plates
-
Complete cell culture medium
-
This compound
-
DNA-damaging agent (e.g., ionizing radiation)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low and precise number of cells (e.g., 200-1000 cells per well, depending on the expected toxicity) into 6-well plates.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Treat the cells with this compound for a specified duration (e.g., 24 hours).
-
For combination treatments, expose the cells to the DNA-damaging agent (e.g., irradiate the plates).
-
After treatment, wash the cells with PBS and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: (number of colonies counted / number of cells seeded) x 100.
-
Calculate the surviving fraction (SF) for each treatment group: (number of colonies counted / (number of cells seeded x PE)) x 100.
-
Plot the surviving fraction against the dose of the DNA-damaging agent.
-
Experimental Workflow
Caption: General workflow for in vitro characterization of this compound in cell culture.
References
Application Notes and Protocols for BAY-8400 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, in preclinical in vivo mouse models.[1][2] this compound is an orally active compound that has demonstrated synergistic efficacy when combined with DNA-damaging cancer therapies, such as targeted alpha therapies.[3][4][5] This document outlines its mechanism of action, pharmacokinetic profile, tolerability, and detailed protocols for conducting efficacy studies in mouse xenograft models.
Mechanism of Action
DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[6] In many cancer cells, this pathway is highly active, allowing them to survive DNA damage induced by therapies like radiation. This compound selectively inhibits DNA-PK, thereby preventing the repair of these breaks and enhancing the cytotoxic effects of DNA-damaging agents.[3][6]
Pharmacokinetics and Tolerability in Mice
Understanding the pharmacokinetic (PK) profile and tolerability of this compound is crucial for designing effective in vivo studies.
Pharmacokinetic Data
This compound exhibits high blood clearance and a short half-life in mice following intravenous administration.[3] Oral administration at high doses provides sufficient exposure to inhibit the target.[3]
| Parameter | Value | Species | Administration | Dosage | Citation |
| Blood Clearance | 8.1 L/h/kg | Mouse | Intravenous (iv) | 0.3 mg/kg | [3] |
| Volume of Distribution | 3.7 L/kg | Mouse | Intravenous (iv) | 0.3 mg/kg | [3] |
| Apparent Half-Life | 0.68 h | Mouse | Intravenous (iv) | 0.3 mg/kg | [3] |
| Plasma Protein Binding (unbound fraction) | 49% | Mouse | - | - | [3][6] |
Tolerability and Maximum Tolerated Dose (MTD)
Daily oral administration of this compound was well-tolerated in SCID mice for up to 14 days.[3]
| Parameter | Value | Species | Dosing Regimen | Observation | Citation |
| Well-Tolerated Dose | Up to 175 mg/kg | SCID Mice | Daily oral gavage for 14 days | No body weight loss or adverse effects | [3] |
| Not Tolerated Dose | 200 mg/kg | SCID Mice | Daily oral gavage | Not specified | [3] |
| Maximum Tolerated Dose (MTD) Study Dose | 150 mg/kg | SCID Mice | Daily oral gavage | Used for efficacy studies | [3] |
In Vivo Efficacy Study Protocols
The primary application of this compound in mouse models is to assess its synergistic antitumor activity when combined with a DNA-damaging agent. The following protocol describes a typical xenograft study.
Experimental Workflow Diagram
Detailed Protocol: LNCaP Xenograft Model
This protocol is based on studies evaluating this compound in combination with the PSMA-targeted thorium-227 conjugate (PSMA-TTC) BAY 2315497.[3][6]
1. Animal Model:
-
Species/Strain: Male CB17-SCID mice.[3]
-
Supplier: Janvier Labs or equivalent.[3]
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Housing: House animals according to institutional guidelines (e.g., 12h/12h light/dark cycle, 20–22°C, 50–70% humidity).[3]
2. Tumor Cell Inoculation:
-
Cell Line: LNCaP human prostate cancer cells.[3]
-
Hormone Support: Two days prior to cell inoculation, subcutaneously transplant testosterone pellets to support the growth of these androgen-sensitive cells.[3]
-
Inoculation: Subcutaneously inoculate 5 x 10⁶ LNCaP cells suspended in an appropriate medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.[3]
3. Treatment Groups and Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (n=9 per group).[3][6]
-
Vehicle Control: Administer vehicle solution (e.g., PEG/EtOH 90:10) daily via oral gavage (p.o.).[6]
-
This compound Monotherapy: Administer 150 mg/kg this compound daily via oral gavage.[3][6]
-
DNA-Damaging Agent Monotherapy: Administer a single dose of PSMA-TTC BAY 2315497 (150 kBq/kg) intravenously (i.v.) on day 0 of treatment.[3][6]
-
Combination Therapy: Administer a single i.v. dose of PSMA-TTC BAY 2315497 (150 kBq/kg) on day 0, combined with daily oral gavage of this compound (150 mg/kg).[3][6]
4. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Body Weight: Monitor the body weight of each animal 2-3 times per week as a measure of general health and treatment toxicity.[3]
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, or based on ethical considerations such as tumor ulceration or significant body weight loss.
Data Presentation: In Vivo Efficacy
The combination of this compound with a DNA-damaging agent resulted in significantly enhanced antitumor efficacy compared to either monotherapy.[3][6]
| Treatment Group | Dosage & Schedule | Key Outcome | Citation |
| Vehicle Control | Daily p.o. | Progressive tumor growth | [6] |
| This compound | 150 mg/kg, daily p.o. | Minor impact on tumor growth | [3][6] |
| PSMA-TTC BAY 2315497 | 150 kBq/kg, single dose i.v. | Moderate tumor growth inhibition | [3][6] |
| Combination | 150 mg/kg this compound (daily p.o.) + 150 kBq/kg PSMA-TTC (single dose i.v.) | Significantly increased tumor growth inhibition; tumor regression observed | [3][6][7] |
Formulation and Preparation
Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in in vivo studies.
Protocol for Oral Formulation (Clear Solution):
This protocol is a general guideline for preparing a clear solution suitable for oral gavage. Adjustments may be necessary.
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in 100% DMSO. For example, create a 20.8 mg/mL stock solution.[1]
-
Add Co-solvents: For a 1 mL final working solution, sequentially add and mix the following components:
-
Start with 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution and mix thoroughly until clear.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of Saline to reach the final volume of 1 mL.[1]
-
-
Use Freshly: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[1]
Storage of Stock Solution:
-
Store the DMSO stock solution at -20°C for up to 1 month or -80°C for up to 6 months.[1][2] Avoid repeated freeze-thaw cycles.[2]
References
BAY-8400: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of BAY-8400, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).
This compound is an orally active and selective inhibitor of DNA-PK with an IC50 of 81 nM.[1][2] It has demonstrated synergistic efficacy when used in combination with targeted alpha therapies and other DNA-damaging agents, making it a valuable tool for cancer research.[3][4]
Solubility and Solution Preparation
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The solubility of this compound in various common solvents is summarized in the table below.
| Solvent | Solubility | Molarity (for 62.5 mg/mL) | Notes |
| DMSO | 62.5 mg/mL | 158.88 mM | Requires ultrasonication and warming to 60°C. Use freshly opened DMSO as it is hygroscopic.[1][2] |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | - | |
| Aqueous Buffer (pH 6.5) | 99 mg/L | - | Described as having "useful aqueous solubility".[3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro cell-based assays.
Materials:
-
This compound powder (MW: 393.39 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 37-60°C
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.93 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, this would be 1 mL for 3.93 mg.
-
Vortex the solution vigorously for 1-2 minutes.
-
To aid dissolution, gently warm the solution to 37°C and sonicate in an ultrasonic bath for 10-15 minute intervals until the compound is fully dissolved.[2] For higher concentrations, such as the maximum solubility of 62.5 mg/mL, warming to 60°C may be necessary.[2]
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Preparation of a this compound Formulation for In Vivo Oral Administration
This protocol details the preparation of a vehicle formulation for the oral gavage of this compound in animal models, yielding a clear solution of at least 2.08 mg/mL.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
-
Sterile tubes for mixing
Procedure (for 1 mL of working solution):
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 and mix again until the solution is uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well. This will result in a final this compound concentration of 2.08 mg/mL.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the Non-Homologous End Joining (NHEJ) pathway. The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound prevents the repair of these breaks, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on this repair pathway.
Experimental Workflow
A general workflow for assessing the efficacy of this compound in a cell-based assay is outlined below. This can be adapted for various endpoints such as cell viability, clonogenic survival, or the quantification of DNA damage markers like γH2AX.
Protocol 3: General Protocol for a Cell Viability Assay with this compound
This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cells, both as a single agent and in combination with a DNA-damaging agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DNA-damaging agent (e.g., Bleomycin, Etoposide, or access to an irradiator)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).
-
-
Pre-incubation: Incubate the cells with this compound for a period of 1 to 2 hours to allow for drug uptake and target engagement.
-
Induction of DNA Damage:
-
For combination treatment, add the DNA-damaging agent at a fixed concentration to the wells already containing this compound.
-
Alternatively, if using irradiation, transport the plate to the irradiator and expose it to the desired dose of radiation.
-
-
Incubation: Incubate the plates for a further 48 to 96 hours, depending on the cell line's doubling time and the nature of the DNA-damaging agent.
-
Cell Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control cells.
-
Plot the cell viability as a function of this compound concentration and determine the IC50 values.
-
For combination studies, synergy can be assessed using methods such as the Chou-Talalay method.
-
References
Application Notes and Protocols: Combining BAY-8400 with Targeted Alpha Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted alpha therapies (TATs) represent a promising frontier in oncology, delivering highly potent and localized radiation to cancer cells, thereby minimizing damage to surrounding healthy tissues.[1][2][3] The cytotoxic effect of TATs is primarily mediated through the induction of complex DNA double-strand breaks (DSBs), a form of damage that is particularly challenging for cancer cells to repair.[3][4] BAY-8400 is a potent and selective oral inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA DSBs.[5][6][7][8] By inhibiting DNA-PK, this compound compromises the cancer cell's ability to repair the damage induced by TATs, leading to a synergistic antitumor effect.[5][6] Preclinical studies have demonstrated that the combination of this compound with a PSMA-targeted thorium-227 conjugate (a TAT) significantly enhances antitumor efficacy in prostate cancer models.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for preclinical studies evaluating the combination of this compound and targeted alpha therapies.
Mechanism of Action: Synergistic DNA Damage
Targeted alpha therapies utilize radionuclides that emit alpha particles, which have a high linear energy transfer (LET).[4] This high LET results in the deposition of a large amount of energy over a very short distance, leading to clustered and complex DNA double-strand breaks that are difficult for cells to repair accurately.[3][4]
The DNA Damage Response (DDR) is a network of signaling pathways that detects and repairs DNA damage.[9] A critical pathway for repairing DSBs is the Non-Homologous End Joining (NHEJ) pathway, which is active throughout the cell cycle.[7] DNA-PK is a pivotal kinase in the NHEJ pathway.[7]
This compound selectively inhibits the kinase activity of DNA-PK.[5][6][8] When combined with a targeted alpha therapy, this compound prevents the efficient repair of the alpha particle-induced DSBs. This leads to an accumulation of unrepaired DNA damage, ultimately triggering cell cycle arrest and apoptosis, resulting in enhanced cancer cell death.[5][6][10]
References
- 1. Interval Approach to Assessing Antitumor Activity for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 8. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Preclinical Efficacy of a PSMA-Targeted Thorium-227 Conjugate (PSMA-TTC), a Targeted Alpha Therapy for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BAY-8400 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-8400 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2][3][4][5] Its ability to sensitize cancer cells to DNA-damaging agents makes it a promising candidate for combination therapies.[3] These application notes provide detailed protocols for assays to measure the activity of this compound in both biochemical and cellular contexts.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 | Cell Line | Reference |
| DNA-PK | Biochemical (TR-FRET) | 81 nM | - | [1][3][4][6][7] |
| DNA-PK | Cellular (γH2AX) | 69 nM | HT-144 | [3][6] |
| ATR | Biochemical (Binding) | 394 nM | - | [6][7] |
| PI3Kβ | Biochemical | 117 nM | - | [6][7] |
| ATM | Biochemical | 19.3 µM | - | [6][7] |
| mTOR | Biochemical | 1.91 µM | - | [6][7] |
Table 2: Antiproliferative Activity of this compound
| Cell Line | Assay Type | Condition | IC50 | Reference |
| HT-29 | Crystal Violet | In presence of bleomycin | 2540 nM | [1] |
| SU-DHL-8 | Crystal Violet | - | 9 nM | [1] |
Signaling Pathway
The following diagram illustrates the role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound.
References
BAY-8400: Application Notes and Protocols for Prostate Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BAY-8400, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), for use in prostate cancer research models. The following protocols and data have been compiled from preclinical studies to guide researchers in utilizing this compound effectively.
Mechanism of Action
This compound functions as a selective inhibitor of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway.[1][2] The NHEJ pathway is one of the primary mechanisms for repairing DNA double-strand breaks (DSBs).[1][2] In the context of cancer therapy, particularly with DNA-damaging agents like targeted alpha therapies, inhibiting DNA-PK with this compound prevents cancer cells from repairing the induced DNA damage, leading to increased cell death and enhanced therapeutic efficacy.[1][3] Preclinical studies have demonstrated that this compound acts synergistically with targeted alpha radiation, sensitizing prostate cancer cells to its effects.[1][3]
Signaling Pathway
The therapeutic strategy involving this compound centers on the inhibition of the DNA Damage Response (DDR) pathway, specifically the NHEJ-mediated repair of DSBs. When combined with DNA-damaging agents, this compound amplifies their cytotoxic effects.
Caption: this compound inhibits DNA-PK, blocking NHEJ-mediated DNA repair.
In Vitro Studies: LNCaP Human Prostate Cancer Model
The androgen-responsive LNCaP human prostate cancer cell line is a well-established model for in vitro studies of this compound.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line | Combination Agent | Reference |
| Combination Index (CI) | 0.6 | LNCaP | PSMA-TTC BAY 2315497 | [1] |
| IC50 (γH2AX in HT-144) | 69 nM | HT-144 | - | [3] |
| In Vitro Activity (IC50) | >10 µM | - | - | [3] |
Note: A Combination Index (CI) of 0.6 indicates a synergistic effect between this compound and PSMA-TTC BAY 2315497.[1]
Experimental Protocol: In Vitro Proliferation Assay
This protocol outlines the methodology to assess the anti-proliferative activity of this compound in combination with a targeted alpha therapy like PSMA-TTC BAY 2315497 in LNCaP cells.
Materials:
-
LNCaP human prostate cancer cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
PSMA-TTC BAY 2315497
-
384-well microtiter plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
Plate reader
Workflow:
Caption: Workflow for in vitro proliferation and synergy assessment.
Procedure:
-
Cell Seeding: Seed LNCaP cells into 384-well microtiter plates at an appropriate density and allow them to adhere overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound and PSMA-TTC BAY 2315497.
-
For combination studies, add five fixed combinations of both agents to the designated wells.[1]
-
Include wells with each agent alone and a DMSO control.
-
-
Incubation: Incubate the plates for a suitable period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a commercially available reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the IC50 values for each compound alone.
-
For combination treatments, plot an isobologram with the IC50 values of the single agents and the five fixed combinations to determine the Combination Index (CI). Data points falling below the line of additivity indicate synergy.[1]
-
In Vivo Studies: LNCaP Xenograft Model
In vivo efficacy of this compound is typically evaluated using xenograft models, such as LNCaP tumors implanted in immunodeficient mice (e.g., SCID mice).[1]
Quantitative Data Summary
| Treatment Group | Dosage | T/Carea Ratio | Animal Model | Reference |
| This compound Monotherapy | 150 mg/kg, daily oral | 0.76 | LNCaP Xenograft | [1] |
| PSMA-TTC BAY 2315497 Monotherapy | 150 kBq/kg, single injection | 0.38 | LNCaP Xenograft | [1] |
| This compound + PSMA-TTC BAY 2315497 | 150 mg/kg this compound (daily) + 150 kBq/kg PSMA-TTC (single) | 0.22 | LNCaP Xenograft | [1] |
| Isotype Control | 150 kBq/kg, single injection | 0.79 | LNCaP Xenograft | [1] |
T/Carea (Treatment/Control area under the curve) is a measure of antitumor efficacy; a lower ratio indicates greater efficacy.
Experimental Protocol: In Vivo Antitumor Efficacy Study
This protocol describes a typical in vivo study to evaluate the antitumor efficacy of this compound in combination with targeted alpha therapy in an LNCaP xenograft model.
Materials:
-
Immunodeficient mice (e.g., SCID mice)
-
LNCaP cells for tumor implantation
-
This compound formulation for oral gavage
-
PSMA-TTC BAY 2315497 for injection
-
Calipers for tumor measurement
-
Animal balance
Workflow:
Caption: Workflow for in vivo antitumor efficacy studies.
Procedure:
-
Tumor Implantation: Subcutaneously implant LNCaP cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=9 per group).[3]
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle used for this compound orally on a daily basis.
-
This compound Monotherapy Group: Administer this compound (e.g., 150 mg/kg) via oral gavage daily.[3]
-
PSMA-TTC Monotherapy Group: Administer a single injection of PSMA-TTC BAY 2315497 (e.g., 150 kBq/kg) on day 0.[3]
-
Combination Therapy Group: Administer a single injection of PSMA-TTC on day 0, followed by daily oral administration of this compound.[3]
-
Isotype Control Group: Administer a single injection of a radiolabeled isotype control antibody.[1]
-
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). Interestingly, in some studies, this compound has been shown to improve tumor-induced body weight loss.[1]
-
Data Analysis: At the end of the study, calculate the T/Carea ratio for each treatment group to determine antitumor efficacy. Statistical analysis (e.g., T-test) should be performed to assess significance.[3]
Tolerability Studies
To assess the safety profile of this compound, tolerability studies in non-tumor-bearing mice are recommended. A typical study involves daily oral administration of this compound for 14 days, followed by a 7-day observation period to monitor for any adverse effects.[1]
Conclusion
This compound is a promising DNA-PK inhibitor that demonstrates significant synergistic antitumor activity when combined with targeted alpha therapies in prostate cancer models. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Careful adherence to these methodologies will ensure reproducible and reliable results in preclinical prostate cancer research.
References
Application Notes and Protocols: Lentiviral Transduction for BAY-8400 Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-8400 is a potent and selective oral inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3][4] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[5][6][7][8] By inhibiting DNA-PK, this compound prevents the repair of DNA damage, leading to the accumulation of lethal DSBs in cancer cells, particularly in combination with DNA-damaging agents.[5][7] The development of drug resistance, however, remains a significant challenge in cancer therapy.[9][10][11] Understanding the mechanisms by which cancer cells acquire resistance to this compound is crucial for the development of more effective and durable treatment strategies.
Lentiviral vector technology offers a powerful tool for investigating the molecular mechanisms of drug resistance. These vectors can efficiently transduce a wide range of cell types, leading to stable, long-term expression or suppression of target genes.[12] This allows for the creation of cell line models that mimic clinical resistance, enabling detailed studies of resistance pathways and the evaluation of novel therapeutic approaches to overcome them.
These application notes provide detailed protocols for utilizing lentiviral transduction to generate and characterize this compound-resistant cell lines.
Principles of Lentiviral-Mediated Resistance Modeling
Lentiviral vectors can be engineered to carry specific genetic payloads to modulate the expression of genes hypothesized to be involved in drug resistance. For this compound, potential resistance mechanisms that can be modeled using this system include:
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in DNA Repair Pathways: Upregulation of alternative DNA repair pathways, such as homologous recombination (HR), could compensate for the inhibition of NHEJ by this compound.
-
Target Modification: While less common for kinase inhibitors that are not mutation-prone, mutations in the drug-binding site of DNA-PKcs could theoretically confer resistance.
-
Bypass Signaling Pathways: Activation of downstream pro-survival signaling pathways could allow cells to tolerate the DNA damage induced by this compound.
This protocol will focus on the overexpression of a candidate resistance gene (e.g., ABCG2) as a model system.
Data Presentation
Table 1: In Vitro Sensitivity of Parental and Lentivirally-Modified Cell Lines to this compound
| Cell Line | Genetic Modification | IC50 of this compound (nM) | Fold Resistance |
| Parental Cancer Cell Line | None (Wild-Type) | 15 ± 2.5 | 1.0 |
| LV-Control | Empty Vector | 18 ± 3.1 | 1.2 |
| LV-ABCG2 | ABCG2 Overexpression | 250 ± 21.7 | 16.7 |
| LV-shRNA-GENEX-KD | Gene X Knockdown | 5 ± 1.1 | 0.33 |
Table 2: Quantification of Gene Expression in Transduced Cells
| Cell Line | Transgene/Target Gene | Relative mRNA Expression (Fold Change vs. Parental) | Protein Expression (Relative to Loading Control) |
| Parental Cancer Cell Line | ABCG2 | 1.0 | 1.0 |
| LV-Control | ABCG2 | 1.2 ± 0.3 | 1.1 ± 0.2 |
| LV-ABCG2 | ABCG2 | 55.6 ± 7.8 | 48.2 ± 6.5 |
| Parental Cancer Cell Line | GENE X | 1.0 | 1.0 |
| LV-shRNA-GENEX-KD | GENE X | 0.15 ± 0.04 | 0.2 ± 0.05 |
Experimental Protocols
Protocol 1: Production of High-Titer Lentiviral Particles
This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid (e.g., pLenti-CMV-ABCG2-Puro or pLKO.1-shRNA-GENEX)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm PES filters
-
Sterile conical tubes
Procedure:
-
Day 1: Seed HEK293T Cells:
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection:
-
In a sterile tube, prepare the DNA mixture: 10 µg of transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
Carefully add the transfection complex dropwise to the HEK293T cells. Swirl the plate gently to distribute.
-
Incubate at 37°C with 5% CO₂.
-
-
Day 3 & 4: Harvest Virus:
-
At 48 hours post-transfection, collect the virus-containing supernatant into a sterile conical tube.
-
Add 10 mL of fresh medium to the plate and return it to the incubator.
-
At 72 hours, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter.
-
Aliquot the viral stock and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of Target Cancer Cells
This protocol is for transducing a target cancer cell line to generate a stable cell line.
Materials:
-
Target cancer cells
-
Complete growth medium
-
Lentiviral stock (from Protocol 1)
-
Polybrene (Hexadimethrine Bromide)
-
96-well or 24-well tissue culture plates
-
Puromycin (or other appropriate selection antibiotic)
Procedure:
-
Day 1: Seed Target Cells:
-
Plate cells at a density that will result in 50-70% confluency on the day of transduction.
-
-
Day 2: Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Prepare transduction medium: complete growth medium containing 8 µg/mL Polybrene. Note: Some cell types are sensitive to Polybrene; always perform a toxicity control.
-
Remove the old medium from the cells.
-
Add the lentiviral stock to the transduction medium at the desired Multiplicity of Infection (MOI). A typical starting range is MOI 1, 2, and 5.
-
Add the virus-containing medium to the cells.
-
Incubate at 37°C for 18-24 hours.
-
-
Day 3: Medium Change and Selection:
-
After incubation, remove the virus-containing medium and replace it with fresh complete medium.
-
Allow cells to recover for 24-48 hours before starting antibiotic selection. This allows time for the resistance gene to be expressed.
-
Begin selection by adding the appropriate antibiotic (e.g., puromycin at a pre-determined optimal concentration).
-
Maintain selection for 7-14 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days, until a stable, resistant population of cells is established.
-
Protocol 3: Validation of this compound Resistance
Materials:
-
Parental and transduced cell lines
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells: Plate parental and transduced cells in 96-well plates at an appropriate density.
-
Drug treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Cell viability assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data analysis: Calculate the IC50 values for each cell line by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Caption: Experimental workflow for generating and validating this compound resistant cell lines.
Caption: DNA-PK signaling in NHEJ and mechanisms of this compound action and resistance.
References
- 1. Resistance to DNA repair inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of DNA-PK Inhibition by BAY-8400
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1] DNA-PK is a complex composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[2][3] Upon a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs.[3] This recruitment activates the kinase function of DNA-PKcs, leading to the phosphorylation of various downstream targets, including itself (autophosphorylation), to facilitate the repair process.[3] A key autophosphorylation site on DNA-PKcs is Serine 2056 (pDNA-PKcs S2056), which serves as a marker for DNA-PK activation.
BAY-8400 is a potent and selective inhibitor of DNA-PK with an IC50 of 81 nM.[1] By inhibiting the kinase activity of DNA-PKcs, this compound prevents the phosphorylation of downstream targets and disrupts the NHEJ repair pathway. This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory activity of this compound on DNA-PK in a cellular context. The protocol focuses on the detection of total DNA-PKcs and its autophosphorylation at Serine 2056.
Signaling Pathway
The following diagram illustrates the canonical non-homologous end joining (NHEJ) pathway and the mechanism of inhibition by this compound.
Caption: DNA-PK signaling in NHEJ and inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol for assessing DNA-PK inhibition by this compound.
Caption: Western blot workflow for DNA-PK inhibition analysis.
Quantitative Data Summary
The following table provides a summary of the recommended concentrations and dilutions for key reagents in this protocol.
| Reagent | Recommended Concentration/Dilution | Notes |
| This compound | 100 nM - 1 µM | A concentration of 500 nM is a good starting point for cellular assays. |
| Etoposide (DNA damaging agent) | 10 - 50 µM | Treatment for 1-2 hours is typically sufficient to induce DNA-PKcs autophosphorylation. |
| Primary Antibody: anti-DNA-PKcs | As per manufacturer's instructions | Typically 1:1000 dilution. |
| Primary Antibody: anti-pDNA-PKcs (S2056) | As per manufacturer's instructions | Typically 1:1000 dilution. |
| Secondary Antibody (HRP-conjugated) | As per manufacturer's instructions | Typically 1:2000 - 1:10000 dilution. |
| Protein Loading per well | 20 - 40 µg | Ensure equal loading across all lanes. A loading control (e.g., GAPDH, β-actin) is essential. |
Experimental Protocol
This protocol details the steps for performing a Western blot to analyze the inhibition of DNA-PKcs phosphorylation by this compound in cultured cells.
Materials and Reagents
-
Cell line (e.g., HeLa, HCT116, or other cancer cell lines)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
This compound (prepare a stock solution in DMSO, e.g., 10 mM)
-
Etoposide (or another DNA damaging agent, prepare a stock solution in DMSO)
-
RIPA Lysis Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris gels)
-
SDS-PAGE Running Buffer
-
PVDF membrane
-
Transfer Buffer
-
Blocking Buffer (5% Bovine Serum Albumin (BSA) in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Primary Antibodies:
-
Rabbit anti-total DNA-PKcs
-
Rabbit anti-phospho-DNA-PKcs (Ser2056)
-
Mouse anti-GAPDH or anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent HRP Substrate
-
Chemiluminescence Imaging System
Procedure
-
Cell Culture and Plating:
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Plate the cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of the experiment.
-
-
Cell Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
After the pre-treatment, add the DNA damaging agent (e.g., Etoposide at 20 µM) to the media and incubate for an additional 1-2 hours. Ensure a control group is left untreated with the DNA damaging agent.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well/dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli Sample Buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel according to the manufacturer's instructions. Due to the large size of DNA-PKcs (~460 kDa), a lower percentage acrylamide gel and longer run time may be necessary for good separation.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Ensure the membrane is activated with methanol before use.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-pDNA-PKcs or anti-total DNA-PKcs) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for total DNA-PKcs or a loading control, the membrane can be stripped and re-probed, or a parallel blot can be run.
-
Quantify the band intensities using densitometry software. Normalize the pDNA-PKcs signal to the total DNA-PKcs signal to determine the extent of inhibition.
-
Expected Results
In cells treated with a DNA damaging agent, a strong band corresponding to pDNA-PKcs (S2056) should be observed. In cells pre-treated with this compound, a dose-dependent decrease in the intensity of the pDNA-PKcs band is expected, while the total DNA-PKcs levels should remain relatively unchanged. The loading control should show consistent band intensity across all lanes, confirming equal protein loading. This result would demonstrate the efficacy of this compound in inhibiting DNA-PKcs autophosphorylation in a cellular environment.
References
Troubleshooting & Optimization
Troubleshooting BAY-8400 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA-PK inhibitor, BAY-8400. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3][4] DNA-PK is a crucial component of the non-homologous end joining (NHEJ) pathway, a major process for repairing DNA double-strand breaks.[5][6] By inhibiting DNA-PK, this compound can enhance the efficacy of DNA-damaging cancer therapies.[5][6][7] While highly selective for DNA-PK, it has been noted to have some inhibitory effects on ATR and PI3Kβ at higher concentrations.[7]
Q2: Is this compound soluble in aqueous solutions?
A2: this compound is described as having "useful aqueous solubility".[3][5][6] One study reports its aqueous solubility to be 99 mg/L at a pH of 6.5.[6] However, for creating high-concentration stock solutions typically required for in vitro assays, direct dissolution in aqueous buffers may be challenging. It is common practice to first dissolve compounds like this compound in an organic solvent before making further dilutions in aqueous media.
Q3: What are the recommended solvents for making a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound. However, there are conflicting reports on its solubility in DMSO, so it is advisable to start with a small amount of the compound to test. Some datasheets also suggest that it is slightly soluble in acetonitrile.[8] For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.[9]
Q4: I am observing a precipitate when I dilute my this compound DMSO stock solution in my aqueous cell culture medium. What should I do?
A4: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain the solubility of the compound. Here are a few troubleshooting steps:
-
Lower the final concentration of this compound: The compound may be precipitating because its concentration exceeds its solubility limit in the final aqueous solution.
-
Increase the percentage of DMSO in the final solution: Be mindful of the DMSO tolerance of your cell line, as high concentrations can be toxic.
-
Use a gentle warming and sonication: After dilution, warming the solution to 37°C and using a sonicator can help to redissolve any precipitate.[3]
-
Prepare fresh dilutions: Avoid using old stock solutions, as repeated freeze-thaw cycles can lead to compound precipitation. It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
Q5: Can I use this compound for in vivo animal studies?
A5: Yes, this compound has been successfully used in in vivo studies and is noted to be orally bioavailable.[1][3][5] In published mouse xenograft models, this compound was administered via oral gavage.[6][7]
Data Presentation
Summary of this compound Solubility
| Solvent | Reported Solubility | Source |
| Aqueous Buffer (pH 6.5) | 99 mg/L | [6] |
| DMSO | 62.5 mg/mL (with sonication and warming to 60°C) | [3] |
| DMSO | 0.1 - 1 mg/mL (slightly soluble) | [8] |
| Acetonitrile | 0.1 - 1 mg/mL (slightly soluble) | [8] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: To aid dissolution, gently vortex the tube. If the compound does not fully dissolve, you can warm the solution to 37-60°C and use an ultrasonic bath for a short period.[3] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol for Diluting this compound in Aqueous Media
-
Pre-warm Media: Warm your desired aqueous buffer or cell culture media to 37°C.
-
Serial Dilution: Perform serial dilutions of your this compound stock solution in the pre-warmed aqueous media to reach your final desired experimental concentration.
-
Mixing: After each dilution step, gently mix the solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can sometimes promote precipitation.
-
Final Check: Before adding the solution to your cells or experiment, visually inspect it for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing BAY-8400 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA-dependent protein kinase (DNA-PK) inhibitor, BAY-8400, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[4][5] By inhibiting DNA-PK, this compound prevents the repair of DNA damage, which can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[4][6]
Q2: What is a recommended starting dose for in vivo studies in mice?
A2: Based on preclinical studies, a dose of 150 mg/kg administered orally (p.o.) once daily has been shown to be effective in a xenograft model.[1][4] Tolerability studies in non-tumor-bearing SCID mice have shown that daily oral doses up to 175 mg/kg are well-tolerated.[4] However, a dose of 200 mg/kg daily was not tolerated.[4] It is always recommended to perform a dose-range finding study in your specific animal model to determine the optimal dose.
Q3: How should I prepare this compound for oral administration?
A3: A commonly used vehicle for this compound in in vivo studies is a solution of polyethylene glycol and ethanol (PEG/EtOH) in a 90:10 ratio.[6] For preparing the formulation, it is recommended to add each solvent one by one and use heat and/or sonication to aid dissolution if precipitation occurs.[1] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[1]
Q4: What are the expected pharmacokinetic properties of this compound?
A4: this compound is orally bioavailable.[2][4] In mice, it has a high blood clearance.[4] After oral administration in rats, it exhibits a long half-life of 4 hours, although the bioavailability is low at 22%.[4] It is important to note that pharmacokinetic parameters can vary between species.
Q5: How can I assess if this compound is engaging its target in vivo?
A5: Target engagement can be assessed by measuring downstream biomarkers of DNA-PK inhibition. Phosphorylation of the histone variant H2AX (γH2AX) and autophosphorylation of DNA-PK are key indicators of DNA damage and repair pathway activation.[7][8] Inhibition of DNA-PK by this compound is expected to lead to a sustained increase in γH2AX levels in tumor tissue after induction of DNA damage.[4] Immunohistochemistry or western blotting for these phosphoproteins in tumor biopsies can be effective methods for assessing target engagement.
Troubleshooting Guides
Problem 1: Animal Toxicity and Adverse Effects
-
Symptoms: Weight loss, lethargy, ruffled fur, or other signs of distress, particularly at doses approaching or exceeding 175 mg/kg daily in mice.[4] When used in combination with radiotherapy, increased skin toxicity may be observed.[7][9] Combination with chemotherapies like etoposide may lead to toxicity in the intestinal jejunum and tongue.[7][8][9]
-
Possible Causes & Solutions:
-
Dose is too high: The maximum tolerated dose (MTD) can vary between different mouse strains and models. If signs of toxicity are observed, reduce the dose of this compound.
-
Vehicle toxicity: While generally considered safe at appropriate concentrations, the PEG/EtOH vehicle can cause adverse effects if not prepared or administered correctly. Ensure the correct ratio is used and consider alternative vehicles if toxicity persists.
-
Combination therapy potentiation: this compound can enhance the toxicity of other treatments.[10] When using this compound in combination, it may be necessary to reduce the dose of the accompanying therapy.
-
Problem 2: Difficulty with Formulation and Administration
-
Symptoms: Precipitation of this compound in the vehicle, difficulty in drawing the solution into the syringe, or animal distress during oral gavage.
-
Possible Causes & Solutions:
-
Solubility issues: this compound has limited aqueous solubility. Ensure the PEG/EtOH vehicle is prepared at the correct 90:10 ratio. Gentle warming and sonication can aid dissolution.[2] Prepare the formulation fresh before each use.[1]
-
Viscosity of the vehicle: A 90:10 PEG/EtOH solution should have a manageable viscosity for oral gavage. If you encounter issues, ensure the correct grade of PEG is being used.
-
Improper gavage technique: Oral gavage can be stressful for animals and if performed incorrectly, can lead to injury.[11][12] Ensure personnel are properly trained. Using a flexible gavage needle can minimize the risk of esophageal injury. Pre-coating the gavage needle with sucrose has been shown to reduce stress in mice during the procedure.[13]
-
Problem 3: Lack of Efficacy
-
Symptoms: No significant tumor growth inhibition or desired biological effect is observed.
-
Possible Causes & Solutions:
-
Suboptimal dosage: The 150 mg/kg dose may not be optimal for all tumor models. A dose-escalation study is recommended to find the most effective dose for your specific model.
-
Insufficient target engagement: Verify target engagement by measuring pharmacodynamic markers such as γH2AX or pDNA-PK in tumor tissue.[7][8] If target engagement is low, consider increasing the dose or frequency of administration.
-
Drug stability: Ensure the compound has been stored correctly and the formulation is prepared fresh. Stock solutions of this compound are stable for up to 6 months at -80°C and 1 month at -20°C.[1][2]
-
Tumor model resistance: The tumor model being used may have intrinsic resistance to DNA-PK inhibition.
-
Quantitative Data Summary
Table 1: In Vivo Dosage and Tolerability of this compound in Mice
| Parameter | Value | Species/Model | Reference |
| Effective Oral Dose | 150 mg/kg daily | LNCaP xenograft | [4] |
| Maximum Tolerated Dose (Oral) | Up to 175 mg/kg daily | SCID mice | [4] |
| Non-Tolerated Dose (Oral) | 200 mg/kg daily | SCID mice | [4] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Assay | Reference |
| DNA-PK | 81 nM | Biochemical | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Absolute Ethanol (EtOH)
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle by mixing PEG400 and EtOH in a 9:1 (v/v) ratio. For example, to prepare 1 ml of vehicle, mix 900 µl of PEG400 and 100 µl of EtOH.
-
Add the vehicle to the this compound powder to achieve the desired final concentration (e.g., 15 mg/ml for a 150 mg/kg dose in a 20g mouse with a 200 µl gavage volume).
-
Vortex the mixture thoroughly.
-
If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming may also be applied.
-
Prepare this formulation fresh on the day of administration.
-
Protocol 2: Assessment of Target Engagement (γH2AX Immunohistochemistry)
-
Materials:
-
Tumor tissue samples (formalin-fixed, paraffin-embedded)
-
Microtome
-
Microscope slides
-
Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
-
-
Procedure:
-
Collect tumor tissues at selected time points after this compound and/or DNA-damaging agent administration.
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval according to the primary antibody manufacturer's instructions.
-
Block endogenous peroxidase activity.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image and quantify the percentage of γH2AX-positive nuclei. An increase in γH2AX staining in the this compound treated group compared to the control group indicates target engagement.
-
Visualizations
Caption: Mechanism of action of this compound in the NHEJ pathway.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for addressing lack of efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Radiation and Chemo-Sensitizing Effects of DNA-PK Inhibitors Are Proportional in Tumors and Normal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNA-PK inhibition extends the therapeutic effects of Top2 poisoning to non-proliferating cells, increasing activity at a cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
BAY-8400 stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor used in cancer research.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC₅₀ of 81 nM.[1][2][3] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major cellular process for repairing DNA double-strand breaks. By inhibiting DNA-PK, this compound prevents cancer cells from repairing DNA damage, which can enhance the efficacy of DNA-damaging cancer therapies like targeted alpha radiation.[5][6][7] It is selective for DNA-PK over other kinases like ATM and mTOR.[8][9]
Q2: How should solid (powder) this compound be stored?
A2: Solid this compound is stable for an extended period when stored correctly. For long-term storage, it is recommended to keep the compound in a dry, dark place at -20°C.[10] Following these conditions, the compound has been reported to be stable for at least two to four years.[2][8][9]
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[3] To avoid degradation from repeated freeze-thaw cycles, the stock solution should be divided into single-use aliquots.[3] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1][2][3]
Data Summary Tables
Table 1: Storage and Stability of Solid this compound
| Form | Storage Temperature | Reported Stability |
| Solid Powder | -20°C | ≥ 4 years[8][9] |
| Solid Powder | -20°C | 2 years[2] |
| Solid Powder | 0 - 4°C | Short term (days to weeks)[10] |
Table 2: Storage and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Reported Stability |
| DMSO | -80°C | 6 months[1][2][3] |
| DMSO | -20°C | 1 month[1][2][3] |
| DMSO | 4°C | 2 weeks[2] |
Experimental Protocols
Methodology for Stock Solution Preparation
To ensure reliable and reproducible experimental results, proper preparation of the stock solution is critical.
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., up to 62.5 mg/mL).[3]
-
Dissolution: If the compound does not dissolve immediately, assist dissolution by warming the tube to 37°C or using an ultrasonic bath for a short period.[3] Ensure the solution is clear before proceeding.
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes. This practice is crucial to prevent product failure from multiple freeze-thaw cycles.[3]
-
Storage: Immediately store the aliquots at the recommended temperature (-80°C for long-term or -20°C for short-term storage).[1][3]
Troubleshooting Guide
Issue: My this compound powder is not dissolving completely in DMSO.
-
Possible Cause 1: Concentration is too high.
-
Possible Cause 2: Insufficient dissolution assistance.
-
Solution: Gently warm the solution to 37°C or even 60°C and use an ultrasonic bath to aid dissolution.[3] Ensure the cap is tightly sealed to prevent solvent evaporation.
-
-
Possible Cause 3: Purity of solvent.
-
Solution: Ensure you are using anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of many organic compounds.
-
Issue: I observed precipitation in my stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during the freezing process.
-
Solution: Before use, bring the aliquot to room temperature. Briefly vortex and visually inspect to ensure the compound is fully redissolved. If needed, gentle warming (37°C) can be applied to redissolve any precipitate.[3]
-
Issue: My experimental results are inconsistent.
-
Possible Cause 1: Compound degradation.
-
Solution: Ensure you are following the recommended storage conditions and avoiding repeated freeze-thaw cycles by using single-use aliquots.[3] Verify the age of your stock solution; solutions stored at -20°C should be used within one month, while those at -80°C are stable for up to six months.[1][2][3]
-
-
Possible Cause 2: Metabolic instability in the experimental system.
-
Solution: Be aware that this compound has shown low metabolic stability in mouse hepatocytes and moderate stability in rat and human hepatocytes.[5][6] If using liver-derived cell lines or in vivo mouse models, the effective concentration of the compound may decrease over time. Consider this pharmacokinetic property when designing your experiment and interpreting results.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. DNA PK | BioChemPartner [biochempartner.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies [genedata.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medkoo.com [medkoo.com]
Interpreting unexpected results with BAY-8400 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals interpret unexpected results during experiments with BAY-8400, a potent and selective DNA-PK inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected synergistic effect of this compound with our DNA-damaging agent. What are the possible reasons?
A1: Several factors could contribute to a lack of synergy:
-
Suboptimal Concentration: Ensure that this compound is used at a concentration sufficient to inhibit DNA-PK. The IC50 for DNA-PK is approximately 81 nM in biochemical assays and 69 nM for the inhibition of γH2AX phosphorylation in cellular assays.[1][2] However, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Line Dependence: The cellular context, including the status of other DNA repair pathways, can influence the efficacy of DNA-PK inhibitors. Cells with deficiencies in other repair pathways, such as homologous recombination, may exhibit different sensitivities.
-
Timing of Treatment: The timing of this compound administration relative to the DNA-damaging agent is critical. For optimal synergy, this compound should be present when the DNA damage occurs and during the subsequent repair process. Consider pre-incubating cells with this compound before adding the DNA-damaging agent.
-
Drug Stability and Solubility: Ensure that the this compound stock solution is properly prepared and stored to maintain its activity. Poor solubility can lead to lower effective concentrations.
Q2: We are observing unexpected cellular phenotypes or toxicity that may be due to off-target effects. How can we investigate this?
A2: While this compound is a highly selective DNA-PK inhibitor, it can inhibit other kinases at higher concentrations, particularly PI3Kβ and ATR.[2][3]
-
Concentration-Response: The most critical step is to perform a careful dose-response analysis. Off-target effects are more likely to occur at higher concentrations. It has been suggested to limit the cellular test concentration to 500 nM to minimize the risk of off-target activities.[3]
-
Control Experiments: Include appropriate controls to dissect the observed phenotype. This could involve using cell lines with known sensitivities to PI3K or ATR inhibitors or using other, structurally different DNA-PK inhibitors to see if the phenotype is consistent.
-
Phenotypic Comparison: Compare the observed phenotype to known effects of PI3K or ATR inhibition in your experimental system.
Q3: Our experimental results with this compound show high variability between experiments. How can we improve reproducibility?
A3: High variability can stem from several sources:
-
Compound Handling: As with many small molecules, improper storage and handling can lead to degradation. Ensure stock solutions are stored at -20°C for short-term and -80°C for long-term storage and minimize freeze-thaw cycles.
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact the response to drug treatment. Standardize your cell culture practices.
-
Experimental Protocol Execution: Minor variations in incubation times, reagent concentrations, and washing steps can introduce variability. Ensure consistent execution of the experimental protocol.
-
Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO) can have effects on its own. Ensure that the final concentration of the vehicle is consistent across all experimental groups and that a vehicle-only control is included.
Q4: In our in vivo studies, we are observing unexpected toxicity or lack of efficacy. What should we consider?
A4: In vivo experiments introduce additional complexities:
-
Pharmacokinetics and Bioavailability: this compound has different pharmacokinetic properties in different species.[1] Ensure that the dosing regimen is sufficient to maintain a therapeutic concentration at the tumor site for the duration of the experiment.
-
Tolerability: While this compound is generally well-tolerated at effective doses, it's important to monitor for signs of toxicity, such as body weight loss.[1] A maximum tolerated dose (MTD) study may be necessary for your specific animal model.
-
Drug Formulation and Administration: The formulation and route of administration can significantly impact drug exposure. Ensure proper preparation and administration of the drug. For oral gavage, a common vehicle is a mixture of PEG and ethanol.[4]
-
Tumor Model: The choice of xenograft or syngeneic model can influence the outcome. The tumor microenvironment and immune status of the host can play a role in the response to treatment.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type |
| DNA-PK | 81 | Biochemical |
| DNA-PK (γH2AX) | 69 | Cellular |
| PI3Kβ | 117 | Biochemical |
| ATR | 394 | Biochemical |
| ATM | 19300 | Biochemical |
| mTOR | 1910 | Biochemical |
Data compiled from multiple sources.[2][3]
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Details | Reference |
| Animal Model | LNCaP human prostate cancer xenograft in mice | [4] |
| Dosage | 150 mg/kg, oral gavage, daily | [4] |
| Vehicle | PEG/EtOH (90:10) | [4] |
| Combination Agent | PSMA-targeted thorium-227 conjugate | [4] |
| Observation | Increased antitumor efficacy compared to monotherapy | [4] |
Experimental Protocols
Protocol: In Vitro Cell Viability Assay to Assess Synergy
This protocol provides a general framework for assessing the synergistic effect of this compound with a DNA-damaging agent using a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound and the DNA-damaging agent in cell culture medium.
-
-
Treatment:
-
Single Agent Treatment: Add the serial dilutions of this compound or the DNA-damaging agent to the respective wells.
-
Combination Treatment: Add a fixed concentration of this compound with serial dilutions of the DNA-damaging agent, or vice versa. A checkerboard titration can also be performed.
-
Controls: Include wells with vehicle (DMSO) only and untreated cells.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for the cell line and the DNA-damaging agent (e.g., 72-96 hours).
-
-
Cell Viability Measurement:
-
Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for the single agents.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Mandatory Visualizations
Caption: Simplified signaling pathway of DNA-PK in the non-homologous end joining (NHEJ) pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vitro synergy assay with this compound.
Caption: A logical troubleshooting guide for interpreting unexpected results with this compound.
References
How to control for BAY-8400's effect on cell viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BAY-8400, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active small molecule inhibitor that selectively targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells which often have a high reliance on specific DNA repair pathways.[3]
Q2: What is the recommended concentration range for using this compound in cell-based assays?
The recommended concentration for cellular use is up to 1 µM. However, to minimize the risk of off-target effects, a concentration of 500 nM is often suggested.[4] The optimal concentration will be cell-line specific and should be determined empirically through a dose-response experiment.
Q3: I am observing significant cytotoxicity even at low concentrations of this compound. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
On-target toxicity in sensitive cell lines: Cells with underlying defects in other DNA damage response (DDR) pathways (e.g., mutations in ATM or BRCA) may be exquisitely sensitive to DNA-PK inhibition.
-
Off-target effects: Although this compound is highly selective, at higher concentrations it may inhibit other kinases such as PI3Kβ and ATR, which could contribute to toxicity.[4]
-
Compound stability and handling: Ensure proper storage of this compound and prepare fresh dilutions for each experiment to avoid degradation products that could be cytotoxic.
-
Cell culture conditions: Factors like high cell density, nutrient depletion, or other stressors can sensitize cells to the effects of the inhibitor.
Q4: How can I confirm that the observed effect on cell viability is due to the inhibition of DNA-PK (on-target effect)?
To confirm the on-target activity of this compound, consider the following experimental controls:
-
Use of DNA-PKcs deficient or knockout cell lines: The most definitive control is to use a cell line that does not express DNA-PKcs. These cells should be resistant to the cytotoxic effects of this compound that are mediated through DNA-PK inhibition.
-
Rescue experiments: In some systems, it may be possible to perform a rescue experiment by overexpressing a drug-resistant mutant of DNA-PKcs.
-
Western blot analysis: Treat cells with this compound and a DNA-damaging agent (e.g., ionizing radiation). A hallmark of DNA-PK inhibition is the suppression of autophosphorylation of DNA-PKcs at Ser2056. You can assess this using a phospho-specific antibody.
-
Functional assays for NHEJ: Employ assays that directly measure the efficiency of non-homologous end joining, which should be impaired in the presence of this compound.
Q5: Should I expect this compound to be effective as a standalone agent?
While this compound can exhibit some single-agent anti-proliferative activity, its primary therapeutic potential lies in its ability to sensitize cancer cells to DNA-damaging agents.[2][5][6] Therefore, its effects on cell viability are often more pronounced when used in combination with treatments like radiotherapy or certain chemotherapeutics.[2][5][6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Inconsistent compound concentration: Errors in serial dilutions or uneven mixing. 4. Cell health: Using cells of high passage number or that are not in logarithmic growth phase. | 1. Ensure a homogenous single-cell suspension before plating and use a consistent pipetting technique. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to create a humidity barrier. 3. Prepare fresh serial dilutions for each experiment and ensure thorough mixing. 4. Use cells within a consistent and low passage number range and ensure they are healthy and actively dividing at the time of treatment. |
| Cell viability is greater than 100% at low inhibitor concentrations. | 1. Cell proliferation: The incubation time might be long enough for cells to divide, leading to a higher cell number than the initial seeding density. 2. Assay interference: The compound may interfere with the chemistry of the viability assay (e.g., reducing MTT/MTS in the absence of cells). | 1. Optimize the incubation time to a point where the control cells have not undergone significant proliferation. 2. Run a control plate with the compound in cell-free media to check for direct effects on the assay reagents. |
| No significant effect on cell viability, even at high concentrations. | 1. Cell line resistance: The cell line may have robust alternative DNA repair pathways or be insensitive to DNA-PK inhibition. 2. Compound inactivity: The compound may have degraded due to improper storage or handling. 3. Insufficient treatment duration: The incubation time may be too short to observe a significant effect on cell viability. | 1. Consider using the inhibitor in combination with a DNA-damaging agent to potentiate its effects. Confirm target engagement via Western blot for p-DNA-PKcs. 2. Purchase fresh compound and store it according to the manufacturer's instructions. Prepare fresh stock solutions. 3. Perform a time-course experiment to determine the optimal treatment duration. |
| Discrepancy between biochemical IC50 and cellular IC50. | 1. Cell permeability: The compound may have poor cell permeability. 2. Efflux pumps: The compound may be a substrate for cellular efflux pumps. 3. Plasma protein binding: If using serum-containing media, the compound may bind to serum proteins, reducing its effective concentration. | 1. While this compound has shown good intestinal permeability, this can be cell-line dependent.[6] 2. Test for the involvement of efflux pumps using specific inhibitors. 3. Consider reducing the serum concentration in your media during the treatment period, if compatible with your cell line. |
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| DNA-PK IC50 | 81 nM | Biochemical | [4] |
| PI3Kβ IC50 | 117 nM | Biochemical | [4] |
| ATR IC50 | 394 nM | Biochemical | [4] |
| mTOR IC50 | 1910 nM | Biochemical | [4] |
| ATM IC50 | 19300 nM | Biochemical | [4] |
| Recommended Cellular Concentration | Up to 1 µM (500 nM suggested) | Cellular | [4] |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Cell Viability using an MTS Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 2,000-10,000 cells per well in 100 µL of medium). Allow cells to attach overnight.
-
For suspension cells, seed at a similar density directly before adding the compound.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Treatment:
-
Carefully add the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control (media only) from all other wells.
-
Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100%.
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-DNA-PKcs (Ser2056)
This protocol is to confirm the on-target activity of this compound by assessing the inhibition of DNA-PKcs autophosphorylation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Ionizing radiation source or other DNA-damaging agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to attach overnight.
-
Pre-treat the cells with this compound (e.g., 500 nM) or vehicle control (DMSO) for 1-2 hours.
-
Expose the cells to a DNA-damaging agent (e.g., 5-10 Gy of ionizing radiation).
-
Incubate for a short period (e.g., 30-60 minutes) to allow for DNA-PK activation and phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phospho-DNA-PKcs signal to the total DNA-PKcs and the loading control. A decrease in the phospho-DNA-PKcs signal in the this compound treated samples compared to the vehicle control indicates on-target inhibition.
-
Visualizations
Caption: Signaling pathway of this compound in the context of DNA repair.
Caption: Troubleshooting workflow for unexpected cell viability results.
Caption: Experimental workflow for characterizing this compound's effects.
References
- 1. targetedonc.com [targetedonc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. huejmp.vn [huejmp.vn]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, Optimization, and Evaluation of Potent and Selective DNA-PK Inhibitors in Combination with Chemotherapy or Radiotherapy for the Treatment of Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-8400 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-8400. The information provided is intended to address potential issues, including lot-to-lot variability, that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, potent, and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major DNA double-strand break repair mechanism in eukaryotic cells. By inhibiting DNA-PK, this compound can sensitize cancer cells to DNA-damaging agents like radiotherapy.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 2 years. In DMSO, it can be stored at -80°C for up to 6 months. For short-term storage in DMSO, 4°C is suitable for up to 2 weeks.
Q3: What is the solubility of this compound?
A3: this compound has useful aqueous solubility. For specific experimental needs, it is soluble in DMSO. Always refer to the manufacturer's datasheet for the specific lot you are using for detailed solubility information.
Q4: I am observing lower than expected potency (higher IC50) in my cellular assays. What could be the cause?
A4: Several factors could contribute to this observation:
-
Compound Degradation: Ensure that this compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to DNA-PK inhibitors.
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the apparent IC50.
-
Lot-to-Lot Variability: There may be slight differences in the purity or activity of different lots of this compound. It is advisable to validate each new lot.
Q5: Are there known off-target effects of this compound that I should be aware of?
A5: this compound is a highly selective DNA-PK inhibitor. However, like any kinase inhibitor, it can have off-target activities, especially at higher concentrations. It has been shown to have some activity against PI3Kβ and ATR, although at significantly higher concentrations than for DNA-PK. It is recommended to use the lowest effective concentration to minimize off-target effects.
Troubleshooting Guide for Lot-to-Lot Variability
Lot-to-lot variability of chemical compounds can be a significant source of inconsistent experimental results. This guide provides a systematic approach to identifying and mitigating issues arising from potential variability between different batches of this compound.
Issue: A new lot of this compound is showing a different level of activity (either higher or lower) compared to the previous lot in our standard assay.
Step 1: Verify Compound Identity and Purity
-
Action: If possible, independently verify the identity and purity of the new lot of this compound using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Rationale: Impurities or degradation products can interfere with the activity of the compound.
Step 2: Perform a Dose-Response Curve Comparison
-
Action: Using a well-established and validated assay, perform a side-by-side comparison of the old and new lots of this compound. Generate full dose-response curves for both lots.
-
Rationale: This will allow for a quantitative comparison of the IC50 values and can help determine if there is a significant shift in potency.
Step 3: Review Storage and Handling Procedures
-
Action: Ensure that both the old and new lots of this compound have been stored and handled according to the manufacturer's recommendations.
-
Rationale: Improper storage, including exposure to light, moisture, or repeated freeze-thaw cycles, can lead to compound degradation.
Step 4: Standardize Experimental Conditions
-
Action: Review all experimental parameters to ensure they are consistent between experiments using the old and new lots. This includes cell passage number, reagent sources, and incubation times.
-
Rationale: Minor variations in experimental conditions can significantly impact the outcome of cellular and biochemical assays.
Step 5: Contact the Supplier
-
Action: If you continue to observe significant differences between lots after performing the above steps, contact the supplier of this compound. Provide them with the lot numbers and the data you have collected.
-
Rationale: The supplier may have additional information or quality control data for the specific lots .
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type |
| DNA-PK | 81 | Biochemical |
| PI3Kβ | 117 | Biochemical |
| ATR | 394 | Biochemical |
| mTOR | 1910 | Biochemical |
| ATM | 19300 | Biochemical |
Data compiled from publicly available sources.
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | Bioavailability (%) | Half-life (h) |
| Rat | IV | N/A | 0.84 |
| Rat | PO | 22 | 4 |
| Mouse | IV | N/A | 0.68 |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: General DNA-PK Inhibition Assay (Biochemical)
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
DNA-PK Enzyme: Dilute purified DNA-PK to the desired concentration in assay buffer.
-
Substrate: Use a biotinylated peptide substrate for DNA-PK.
-
ATP: Prepare a stock solution of ATP.
-
This compound: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of this compound dilution to the wells of a 384-well plate.
-
Add 10 µL of DNA-PK enzyme and 10 µL of the peptide substrate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Detect substrate phosphorylation using a suitable method (e.g., HTRF, AlphaScreen).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Cellular γH2AX Assay for DNA-PK Inhibition
-
Cell Culture:
-
Plate cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Irradiation:
-
Treat cells with a serial dilution of this compound for 1 hour.
-
Expose the cells to ionizing radiation (e.g., 2 Gy).
-
-
Fixing and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of γH2AX staining within the nucleus.
-
Determine the concentration of this compound that inhibits the formation of γH2AX foci by 50% (IC50).
-
Visualizations
Caption: DNA-PK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating a new lot of this compound.
Technical Support Center: Improving the Bioavailability of BAY-8400 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of the DNA-PK inhibitor, BAY-8400, in animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound after oral gavage in mice. | 1. Poor Solubility: this compound has "useful" but limited aqueous solubility, which can lead to incomplete dissolution in the gastrointestinal (GI) tract.[1] 2. Rapid Metabolism: this compound exhibits low metabolic stability in mouse hepatocytes, suggesting significant first-pass metabolism.[1] 3. Inadequate Formulation: A simple suspension may not be sufficient to overcome these challenges. | 1. Improve Solubility: Consider advanced formulation strategies such as preparing an amorphous solid dispersion, a self-emulsifying drug delivery system (SEDDS), or reducing particle size via nanomilling.[2][3][4][5][6] 2. Vehicle Optimization: Ensure the vehicle used for oral gavage is appropriate. A common vehicle for this compound in preclinical studies is a mixture of PEG and ethanol.[7] For other options, consider vehicles containing co-solvents, surfactants, or lipids to improve solubilization.[8] 3. Inhibit Metabolism: Co-administration with a cytochrome P450 inhibitor (if the specific metabolizing enzymes are known and it does not confound the study) could be explored, though this adds complexity.[8] |
| Precipitation of this compound observed when preparing the dosing formulation. | 1. Supersaturation and Instability: The concentration of this compound may exceed its solubility limit in the chosen vehicle, leading to precipitation over time. 2. Temperature Effects: Solubility can be temperature-dependent. A formulation prepared at a higher temperature may precipitate upon cooling to room temperature or animal body temperature. | 1. Use of Stabilizers: For amorphous solid dispersions, ensure the polymer is appropriate to maintain the amorphous state and prevent recrystallization.[4] For liquid formulations, inclusion of precipitation inhibitors or using a lipid-based system where the drug remains in solution can be effective. 2. Formulation Screening: Screen a variety of co-solvents and surfactants to identify a system that provides stable solubilization at the target concentration and temperature. 3. Prepare Fresh: Prepare the dosing formulation immediately before administration to minimize the time for precipitation to occur. |
| Inconsistent results between different animal cohorts. | 1. Formulation Inhomogeneity: Suspensions, if not properly prepared and maintained, can lead to inconsistent dosing. Nanomilled suspensions can also agglomerate if not stabilized correctly. 2. Animal-to-Animal Variability: Physiological differences in GI tract conditions (e.g., pH, transit time) and metabolic enzyme expression can contribute to variability.[9][10] | 1. Ensure Homogeneity: For suspensions, ensure vigorous and consistent mixing before each dose is drawn. For SEDDS, ensure the formulation is a clear, isotropic mixture before dilution. 2. Fasting Status: Standardize the fasting state of the animals before dosing, as the presence of food can significantly impact the absorption of poorly soluble drugs, especially when using lipid-based formulations. |
| Difficulty in achieving target plasma exposure for efficacy studies. | 1. Bioavailability Barrier: The inherent low oral bioavailability of this compound (22% in rats) is a primary limiting factor.[1] 2. High Clearance: this compound has high blood clearance in mice, meaning the drug is rapidly removed from circulation.[1] | 1. Advanced Formulations: This is a strong indication that an advanced formulation approach is necessary. A SEDDS or a solid dispersion is likely required to achieve higher plasma concentrations. 2. Dose Escalation: While increasing the dose can increase exposure, be mindful of potential toxicity. The maximum tolerated daily oral dose in SCID mice has been reported to be around 175 mg/kg.[1] 3. Alternative Dosing Routes: If oral administration consistently fails to provide adequate exposure, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) administration for initial efficacy studies, though this will not address oral bioavailability for later development. |
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and what are the main factors limiting it?
A1: The oral bioavailability of this compound has been reported to be low, at 22% in rats.[1] The primary limiting factors are its limited aqueous solubility and its moderate to low metabolic stability, particularly in mouse liver cells, which suggests a significant first-pass metabolism effect.[1]
Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
A2: For a BCS Class II compound like this compound (low solubility, high permeability), the most promising strategies are:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[4][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with gastrointestinal fluids. This keeps the drug in a solubilized state, which can enhance absorption and bypass first-pass metabolism via lymphatic uptake.[3]
-
Nanomilling: This technique reduces the particle size of the drug to the sub-micron range, thereby increasing the surface area for dissolution.[5]
Q3: Which excipients are suitable for developing a SEDDS formulation for this compound?
A3: The selection of excipients is critical and requires experimental screening. A typical approach would be:
-
Oils: Start with long-chain triglycerides (e.g., sesame oil, olive oil) and medium-chain triglycerides (e.g., Capryol 90, Miglyol 812).
-
Surfactants: Screen non-ionic surfactants with a high HLB value (e.g., 10-18), such as Cremophor EL, Tween 80, or Labrasol.
-
Co-solvents/Co-surfactants: Use short-chain alcohols, glycols (e.g., PEG 400), or other solubilizers like Transcutol HP to improve drug solubility and the self-emulsification process.
Q4: How can I prepare an amorphous solid dispersion of this compound for in vivo studies?
A4: A common laboratory-scale method is solvent evaporation. This involves dissolving both this compound and a suitable polymer (e.g., HPMCAS, PVP/VA) in a common volatile solvent (like acetone or a methanol/dichloromethane mixture) and then rapidly removing the solvent, leaving a solid dispersion. This can then be gently milled and suspended in an aqueous vehicle for oral gavage.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[12][13][14] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major pathway for the repair of DNA double-strand breaks.[1] By inhibiting DNA-PK, this compound prevents the repair of DNA damage, which can be particularly effective in combination with DNA-damaging agents like radiotherapy.[1][7]
Quantitative Data on Formulation Performance (Illustrative Examples)
The following table provides hypothetical but realistic data to illustrate the potential improvements in pharmacokinetic parameters of this compound in mice with different formulation strategies.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Simple Suspension (in 0.5% CMC) | 50 | 250 | 1,200 | 100% (Reference) |
| Nanomilled Suspension | 50 | 600 | 3,000 | 250% |
| Amorphous Solid Dispersion (20% drug load in HPMCAS) | 50 | 1,100 | 6,600 | 550% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 50 | 1,500 | 9,000 | 750% |
| Note: These values are for illustrative purposes to demonstrate potential trends and are not based on actual experimental data for this compound. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, sesame oil), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., PEG 400, Transcutol HP).
-
Select the excipients that show the highest solubility for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare mixtures of the selected surfactant and co-solvent (S/CoS mix) at different ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix, titrate with the selected oil at various ratios (e.g., from 9:1 to 1:9, oil to S/CoS mix).
-
To each of these mixtures, add an aqueous phase dropwise with gentle stirring and observe the formation of an emulsion.
-
Identify the region that forms a clear or slightly bluish, stable microemulsion.
-
-
Preparation of the Final Formulation:
-
Select a ratio of oil, surfactant, and co-solvent from the optimal region of the phase diagram.
-
Dissolve the required amount of this compound in the oil phase, gently warming if necessary.
-
Add the surfactant and co-solvent to the oil phase and mix thoroughly until a clear, isotropic solution is formed.
-
For administration, this pre-concentrate can be filled into capsules or administered directly via oral gavage, where it will emulsify in the GI tract.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
-
Selection of Polymer:
-
Choose a polymer that is miscible with this compound and can stabilize its amorphous form. Common choices include hydroxypropyl methylcellulose acetate succinate (HPMCAS) or copovidone (PVP/VA).
-
-
Preparation of the Solution:
-
Determine a suitable drug-to-polymer ratio (e.g., 1:4 or 1:3 w/w).
-
Select a volatile solvent (e.g., acetone, methanol, or a co-solvent system like dichloromethane/methanol) that dissolves both this compound and the polymer.
-
Dissolve the calculated amounts of this compound and the polymer in the solvent to form a clear solution.
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvent under vacuum. The temperature should be kept low to minimize thermal degradation.
-
Continue evaporation until a dry, solid film is formed on the inside of the flask.
-
-
Processing and Dosing:
-
Scrape the solid dispersion from the flask and gently mill it into a fine powder using a mortar and pestle.
-
Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
For dosing, suspend the powdered ASD in an aqueous vehicle (e.g., 0.5% methylcellulose) immediately before oral gavage.
-
Visualizations
Caption: The DNA-PK signaling pathway in non-homologous end joining (NHEJ) and the inhibitory action of this compound.
Caption: Experimental workflow for selecting and evaluating a formulation to improve the bioavailability of this compound.
Caption: A logical flowchart for troubleshooting low and variable bioavailability of this compound in animal models.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human [drug-dev.com]
- 5. researchgate.net [researchgate.net]
- 6. altasciences.com [altasciences.com]
- 7. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Universal wet-milling technique to prepare oral nanosuspension focused on discovery and preclinical animal studies - Development of particle design method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. altasciences.com [altasciences.com]
- 14. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
BAY-8400 Technical Support Center: Troubleshooting Conflicting Data
This technical support center provides guidance to researchers, scientists, and drug development professionals using BAY-8400. The following troubleshooting guides and FAQs address potential conflicting data and experimental discrepancies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, potent, and selective inhibitor of the DNA-dependent protein kinase (DNA-PK) with an IC50 of 81 nM.[1][2][3] It is designed to work in combination with DNA-damaging cancer therapies, such as targeted alpha therapies, to enhance their anti-tumor efficacy.[4][5]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for DNA-PK, it has shown some inhibitory activity against other kinases, which may contribute to unexpected experimental outcomes. Notably, it can inhibit Ataxia-Telangiectasia and Rad3-related protein (ATR) and PI3Kβ.[6][7]
Q3: Why am I observing a weaker than expected synergistic effect with my DNA-damaging agent?
Several factors could contribute to this. The synergistic efficacy of this compound is dependent on the type and dose of the DNA-damaging agent, as well as the specific cell line being used. Cell lines with inherent resistance to DNA damage or with altered DNA repair pathways may show a diminished response. Additionally, suboptimal concentrations of this compound or the DNA-damaging agent can lead to a weaker synergistic effect.
Q4: My in vitro IC50 value for DNA-PK inhibition does not correlate with the cellular effects I am observing. Why might this be?
Discrepancies between biochemical IC50 values and cellular assay results can arise from several factors, including cell permeability, drug efflux pumps, and the presence of off-target effects.[7] In the case of this compound, its activity against PI3Kβ and ATR could lead to cellular phenotypes that are not solely dependent on DNA-PK inhibition.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotypes
Symptoms:
-
Observation of cellular effects not typically associated with DNA-PK inhibition (e.g., unexpected changes in cell metabolism or survival pathways).
-
Inconsistent results across different cell lines.
Possible Causes:
-
Off-target activity: this compound's inhibition of PI3Kβ and ATR may be influencing other signaling pathways.[6][7]
-
Unknown pharmacological activities: As with many small molecule inhibitors, there may be undiscovered off-target effects.[7]
Troubleshooting Steps:
-
Validate Off-Target Effects: In your experimental system, assess the phosphorylation status of key downstream targets of PI3Kβ (e.g., AKT) and ATR (e.g., Chk1) to determine if these pathways are being affected at the concentrations of this compound you are using.
-
Use a More Selective Inhibitor: As a control, consider using a more selective DNA-PK inhibitor, such as AZD7648, to confirm that the observed phenotype is due to DNA-PK inhibition.[7]
-
Dose-Response Analysis: Perform a careful dose-response curve for this compound in your cellular assays to distinguish between on-target and potential off-target effects that may occur at higher concentrations.
Issue 2: Variability in Synergistic Efficacy
Symptoms:
-
The degree of synergy between this compound and a DNA-damaging agent varies between experiments.
-
The combination treatment is less effective than reported in the literature.[4][5]
Possible Causes:
-
Suboptimal Dosing: The concentration and timing of administration for both this compound and the DNA-damaging agent are critical for achieving synergy.
-
Cell Line-Specific Differences: The genetic background of the cell line, particularly the status of DNA repair pathways, can significantly impact the efficacy of the combination therapy.
-
Experimental Conditions: Variations in cell culture conditions, such as cell density and passage number, can affect experimental outcomes.
Troubleshooting Steps:
-
Optimize Dosing and Scheduling: Empirically determine the optimal concentrations and treatment schedule for your specific cell line and DNA-damaging agent. This may involve testing various concentrations of this compound and different time points for its addition relative to the DNA-damaging agent.
-
Characterize Your Cell Line: If not already known, characterize the status of key DNA repair proteins (e.g., ATM, ATR, BRCA1/2) in your cell line to better understand its potential response to DNA-PK inhibition.
-
Standardize Experimental Protocols: Ensure consistent experimental conditions, including cell density, media composition, and incubation times, to minimize variability.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| DNA-PK | 81 [1][2][4] |
| PI3Kβ | 117[6][7] |
| ATR | 394[6][7] |
| mTOR | 1910[6][7] |
| ATM | 19300[6][7] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| γH2AX Formation | HT-144 | 69[4] |
Experimental Protocols
Protocol 1: Cellular γH2AX Formation Assay
This protocol is adapted from the methodology described for this compound.[4]
-
Cell Seeding: Seed HT-144 melanoma cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2 hours). Include a DMSO control.
-
Induction of DNA Damage: Induce DNA double-strand breaks using a DNA-damaging agent (e.g., ionizing radiation or a radiomimetic chemical).
-
Fixation and Permeabilization: After a short incubation period to allow for DNA repair initiation, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the intensity of the γH2AX signal per nucleus.
-
Data Analysis: Normalize the data to the DMSO control and calculate the IC50 value using a four-parameter logistic fit.
Mandatory Visualizations
Caption: DNA Double-Strand Break Repair Pathways and the Action of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of BAY-8400 and AZD7648 as DNA-PK Inhibitors for Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent DNA-dependent protein kinase (DNA-PK) inhibitors, BAY-8400 and AZD7648. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] In cancer cells, inhibiting DNA-PK can prevent the repair of DNA damage induced by radiation or chemotherapy, leading to increased cell death and enhanced therapeutic efficacy.[1] This has led to the development of several small molecule inhibitors targeting DNA-PK, with this compound and AZD7648 emerging as significant candidates.
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and AZD7648 are potent and selective inhibitors of the catalytic subunit of DNA-PK (DNA-PKcs). By binding to the ATP-binding site of the kinase domain, they prevent the phosphorylation of downstream targets, effectively halting the NHEJ repair pathway.[2][3] This inhibition leads to an accumulation of unrepaired DSBs, ultimately triggering apoptosis in cancer cells.
Figure 1: Simplified signaling pathway of the Non-Homologous End Joining (NHEJ) DNA repair pathway and the mechanism of action of DNA-PK inhibitors.
Performance Data: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and AZD7648, providing a direct comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | AZD7648 |
| DNA-PK IC50 (biochemical) | 81 nM[4] | 0.6 nM[5][6] |
| Cellular γH2AX IC50 | 69 nM (HT-144 cells)[2] | 92 nM (A549 cells)[5] |
| Selectivity vs. ATM | >238-fold[2] | >100-fold[5] |
| Selectivity vs. ATR | ~5-fold[2] | >100-fold[7] |
| Selectivity vs. mTOR | ~24-fold[2] | >100-fold[7] |
| Selectivity vs. PI3Kβ | ~1.4-fold[2] | >100-fold[7] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.
Table 2: Preclinical Pharmacokinetics
| Parameter | This compound | AZD7648 |
| Oral Bioavailability | Orally active[4] | Orally bioavailable[7] |
| Plasma Protein Binding (mouse) | 51% bound (49% unbound)[2] | Not explicitly stated |
| In Vivo Efficacy | Synergistic with targeted alpha therapies in xenograft models[2] | Potentiates radiotherapy and chemotherapy in xenograft models[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Biochemical DNA-PK Kinase Activity Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the biochemical potency of kinase inhibitors.
Figure 2: Workflow for a typical TR-FRET based DNA-PK biochemical assay.
Protocol:
-
Assay Buffer Preparation: A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
Reagent Preparation: Prepare solutions of DNA-PK enzyme, a suitable substrate (e.g., a specific peptide), and ATP in the assay buffer.
-
Inhibitor Dilution: Create a serial dilution of the test compound (this compound or AZD7648) in DMSO, followed by a further dilution in assay buffer.
-
Reaction Initiation: In a microplate, combine the DNA-PK enzyme, the inhibitor at various concentrations, and initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add detection reagents. In a LANCE TR-FRET assay, this typically includes a europium-labeled antibody that recognizes the phosphorylated substrate and a ULight™-labeled acceptor molecule.
-
Signal Measurement: After another incubation period to allow for antibody binding, measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate, which is inversely proportional to the inhibitor's activity.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular γH2AX Immunofluorescence Assay
The phosphorylation of histone H2AX to form γH2AX is an early marker of DNA double-strand breaks. This assay measures the inhibition of DNA repair in a cellular context.
Figure 3: Experimental workflow for a cellular γH2AX immunofluorescence assay.
Protocol:
-
Cell Culture: Plate cells (e.g., A549, HT-144) on coverslips or in a multi-well plate and allow them to adhere.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or AZD7648 for a specified time (e.g., 1 hour).
-
DNA Damage Induction: Induce DNA double-strand breaks using a DNA damaging agent such as ionizing radiation or a topoisomerase inhibitor (e.g., etoposide).
-
Fixation and Permeabilization: After a post-damage incubation period, fix the cells with paraformaldehyde and then permeabilize the cell membranes with a detergent like Triton X-100.
-
Immunostaining: Block non-specific antibody binding with bovine serum albumin (BSA). Incubate the cells with a primary antibody specific for γH2AX, followed by incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Counterstain the nuclei with a DNA-binding dye such as DAPI and mount the coverslips on microscope slides.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. The number and intensity of γH2AX foci per nucleus are then quantified using image analysis software. A reduction in γH2AX foci over time in the presence of the inhibitor indicates a blockage of DNA repair.
In Vivo Tumor Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of the inhibitors in a living organism, often in combination with radiotherapy.
Figure 4: General workflow for an in vivo tumor xenograft study.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups: vehicle control, inhibitor alone, radiotherapy alone, and the combination of inhibitor and radiotherapy.
-
Treatment Administration: Administer the DNA-PK inhibitor (this compound or AZD7648) orally at a predetermined dose and schedule. For combination therapy, administer the inhibitor shortly before each fraction of radiotherapy.
-
Radiotherapy: Deliver a specified dose of ionizing radiation to the tumor-bearing area, often in a fractionated schedule to mimic clinical practice.
-
Monitoring and Endpoint: Measure tumor volumes regularly using calipers. Monitor the body weight and overall health of the mice as indicators of toxicity. The study endpoint is typically reached when tumors reach a maximum allowed size or at a predetermined time point.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be harvested and analyzed for biomarkers of DNA damage and repair (e.g., γH2AX levels) to confirm the mechanism of action in vivo.
Discussion and Conclusion
Both this compound and AZD7648 are potent DNA-PK inhibitors with demonstrated efficacy in preclinical models. Based on the available data, AZD7648 exhibits significantly higher biochemical potency with an IC50 of 0.6 nM compared to 81 nM for this compound.[4][5][6] This suggests that a lower concentration of AZD7648 may be required to achieve a similar level of target engagement.
In terms of selectivity, both inhibitors show good selectivity against ATM. However, this compound displays some off-target activity against ATR and PI3Kβ at concentrations closer to its DNA-PK IC50, which could be a consideration for potential side effects.[2] AZD7648, on the other hand, is reported to have over 100-fold selectivity against a broad panel of kinases, including ATM, ATR, mTOR, and PI3Ks.[5][7]
Both compounds have shown promise in combination with DNA-damaging agents. This compound has been shown to be particularly effective when combined with targeted alpha therapies, while AZD7648 has demonstrated strong synergy with both radiotherapy and chemotherapy.[2][8]
References
- 1. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DNA-PK Inhibitors: BAY-8400 vs. M3814 (Peposertib)
In the landscape of targeted cancer therapy, inhibitors of the DNA-dependent protein kinase (DNA-PK) have emerged as a promising strategy to potentiate the effects of DNA-damaging agents like radiotherapy and chemotherapy. This guide provides a detailed comparison of two prominent oral DNA-PK inhibitors: BAY-8400, developed by Bayer, and M3814 (peposertib), developed by Merck KGaA. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available preclinical data.
Mechanism of Action: Targeting the Non-Homologous End Joining (NHEJ) Pathway
Both this compound and M3814 are potent and selective inhibitors of the DNA-PK catalytic subunit (DNA-PKcs).[1][2] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[3][4] By inhibiting DNA-PK, these molecules prevent the repair of DSBs induced by therapies such as ionizing radiation, leading to the accumulation of lethal DNA damage in cancer cells and subsequent cell death.[2][5]
Below is a diagram illustrating the role of DNA-PK in the NHEJ pathway and the point of intervention for inhibitors like this compound and M3814.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and M3814 from preclinical studies. It is important to note that a direct comparison is challenging as the data are not from head-to-head studies and experimental conditions may vary.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | M3814 (Peposertib) |
| DNA-PK Biochemical IC50 | 81 nM[6] | 0.6 nM (at 10 µM ATP)[1] |
| Cellular γH2AX IC50 | 69 nM (HT-144 cells)[6] | Not explicitly reported |
| Selectivity (vs. other kinases) | Highly selective. IC50s: PI3Kβ (117 nM), ATR (394 nM), mTOR (1910 nM), ATM (>19300 nM)[7] | Highly selective against a panel of 250 kinases[1] |
Note: IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration used in the assay.
Table 2: In Vivo Efficacy (Xenograft Models)
| Study Details | This compound | M3814 (Peposertib) |
| Tumor Model | LNCaP (prostate cancer) xenograft in SCID mice[6] | HeLa (cervical cancer) xenograft in athymic nude mice[8] |
| Combination Therapy | Targeted alpha therapy (PSMA-TTC BAY 2315497)[6] | Ionizing Radiation (IR)[8] |
| Dosing Regimen | 150 mg/kg, oral, once daily[6] | Not explicitly stated in the provided abstract[8] |
| Outcome | Increased antitumor efficacy in combination compared to monotherapy.[6] | Significant reduction in tumor burden in combination with IR.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the characterization of these inhibitors.
Biochemical Kinase Assay (General Protocol)
A common method to determine the biochemical potency of a kinase inhibitor is a time-resolved fluorescence energy transfer (TR-FRET) assay.
-
Reagents : Recombinant human DNA-PK enzyme, a biotinylated substrate peptide, ATP, and the test inhibitor (this compound or M3814).
-
Procedure :
-
The DNA-PK enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of the substrate peptide and ATP. The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) is added.
-
After incubation, the TR-FRET signal is measured. A decrease in signal indicates inhibition of the kinase.
-
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular γH2AX Assay for DNA Damage
The phosphorylation of histone H2AX to form γH2AX is a sensitive marker of DNA double-strand breaks.
-
Cell Culture and Treatment : Cancer cell lines (e.g., HT-144) are cultured and treated with a DNA-damaging agent (e.g., ionizing radiation) in the presence of varying concentrations of the DNA-PK inhibitor.
-
Immunofluorescence Staining :
-
After treatment, cells are fixed and permeabilized.
-
Cells are then incubated with a primary antibody specific for γH2AX.
-
A fluorescently labeled secondary antibody is used for detection.
-
Nuclear DNA is counterstained with DAPI.
-
-
Imaging and Analysis :
-
Cells are imaged using fluorescence microscopy.
-
The number of γH2AX foci per cell nucleus is quantified using image analysis software. A reduction in the resolution of γH2AX foci over time indicates DNA repair, which is inhibited by effective DNA-PK inhibitors.
-
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy and tolerability of drug candidates.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation : Human cancer cells are implanted subcutaneously or orthotopically.
-
Treatment : Once tumors reach a specified size, animals are randomized into treatment groups: vehicle control, inhibitor alone, DNA-damaging therapy alone (e.g., radiotherapy), and combination therapy. The inhibitor is typically administered orally.
-
Monitoring : Tumor volume and body weight are measured regularly.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is assessed by comparing tumor growth inhibition between the treatment groups.
Summary and Conclusion
Both this compound and M3814 (peposertib) are potent and selective DNA-PK inhibitors with demonstrated preclinical efficacy in sensitizing cancer cells to DNA-damaging therapies.[1][6] M3814 exhibits a lower biochemical IC50 in the reported assay, although differences in assay conditions, particularly ATP concentration, may influence this value.[1] Both compounds have shown significant antitumor activity in vivo when combined with radiation or other DNA-damaging agents.[6][8]
The choice between these inhibitors for further research or clinical development may depend on a variety of factors including their specific selectivity profiles, pharmacokinetic properties, and tolerability in different cancer models and patient populations. The data presented here, based on publicly available information, provides a solid foundation for such evaluations. Further head-to-head studies would be invaluable for a definitive comparison of their therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-8400: A Comparative Guide to its Selectivity for DNA-PK
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAY-8400, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), with other notable DNA-PK inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Executive Summary
This compound is an orally active and selective inhibitor of DNA-PK with an IC50 of 81 nM.[1][2][3] Its selectivity has been demonstrated against a panel of related kinases, showing significantly less activity against ATM, ATR, and mTOR. When compared to other well-characterized DNA-PK inhibitors such as AZD7648, M3814 (Nedisertib), and NU7441, this compound exhibits a distinct selectivity profile. This guide details the comparative potency and selectivity of these compounds, provides an overview of the experimental methods used for their characterization, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Selectivity of DNA-PK Inhibitors
The following table summarizes the in vitro potency (IC50 values in nM) of this compound and other selected DNA-PK inhibitors against DNA-PK and other kinases from the PI3K-like kinase (PIKK) family. Lower IC50 values indicate higher potency.
| Compound | DNA-PK (IC50, nM) | ATM (IC50, nM) | ATR (IC50, nM) | PI3Kβ (IC50, nM) | mTOR (IC50, nM) |
| This compound | 81[1] | 19300[1] | 394[1] | 117[1] | 1910[1] |
| AZD7648 | 0.6[4][5][6] | >100-fold selective | >100-fold selective | >100-fold selective[4] | >100-fold selective |
| M3814 (Nedisertib) | <3[7][8][9] | >100-fold selective | - | >100-fold selective[10] | - |
| NU7441 | 14[11][12] | >100-fold selective | >100-fold selective | 5000[12] | 1700[12] |
Mandatory Visualizations
Caption: DNA-PK in the Non-Homologous End Joining (NHEJ) pathway.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
Experimental Protocols
The following are representative protocols for key experiments used to determine the selectivity of DNA-PK inhibitors.
Biochemical Kinase Assay (e.g., TR-FRET)
This assay measures the direct inhibition of DNA-PK kinase activity in a purified system.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to quantify the phosphorylation of a substrate peptide by DNA-PK. Inhibition of this phosphorylation by a compound results in a decreased FRET signal.
-
Materials:
-
Purified recombinant DNA-PK enzyme
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
The DNA-PK enzyme is pre-incubated with the test compound at various concentrations in an assay plate.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
A detection mixture containing the Europium-labeled antibody and streptavidin-conjugated acceptor is added.
-
After an incubation period, the TR-FRET signal is read on a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
KINOMEscan™ Profiling
This is a high-throughput binding assay to assess the selectivity of a compound against a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Procedure:
-
A panel of DNA-tagged kinases is individually incubated with the immobilized ligand and the test compound (e.g., this compound at a fixed concentration, typically 1 µM).
-
The kinase-ligand binding reaction is allowed to reach equilibrium.
-
Unbound components are washed away.
-
The amount of kinase bound to the immobilized ligand is measured by qPCR.
-
The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand, compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
-
Cellular Thermal Shift Assay (CETSA) with Western Blot
CETSA is used to verify target engagement of a compound within a cellular context.
-
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. This change in stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
-
Procedure:
-
Intact cells are treated with the test compound (e.g., this compound) or a vehicle control (DMSO) for a specific duration.
-
The cells are harvested, washed, and resuspended in a buffer.
-
The cell suspension is divided into aliquots, which are then heated to a range of temperatures for a short period (e.g., 3 minutes).
-
The cells are lysed (e.g., by freeze-thaw cycles), and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble DNA-PK in the supernatant is analyzed by Western blotting using a specific anti-DNA-PK antibody.
-
A shift in the melting curve (the temperature at which the protein denatures and precipitates) in the presence of the compound indicates target engagement.
-
Western Blot Analysis of DNA-PKcs Autophosphorylation
This cellular assay measures the inhibition of DNA-PK activity by assessing the phosphorylation status of a key autophosphorylation site.
-
Principle: DNA-PK undergoes autophosphorylation at sites such as Ser2056 upon activation by DNA damage. Inhibition of DNA-PK activity by a compound will reduce the level of this phosphorylation.
-
Procedure:
-
Cells are pre-treated with the test compound (e.g., this compound) at various concentrations.
-
DNA damage is induced, for example, by ionizing radiation (IR).
-
After a defined time, cells are lysed, and protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated DNA-PKcs (e.g., anti-p-DNA-PKcs Ser2056) and a primary antibody for total DNA-PKcs as a loading control.
-
The primary antibodies are detected with appropriate HRP-conjugated secondary antibodies, and the signal is visualized using a chemiluminescent substrate.
-
The reduction in the ratio of phosphorylated DNA-PKcs to total DNA-PKcs indicates the inhibitory activity of the compound in a cellular setting.
-
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chemie Tek NEDISERTIB - M3814 PEPOSERTIB, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. medkoo.com [medkoo.com]
- 11. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to DNA Damage Response Inhibitors: BAY-8400 (DNA-PKi) versus ATR Inhibitors in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY-8400, a DNA-dependent protein kinase (DNA-PK) inhibitor, and the class of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in the context of cancer therapy. This analysis is supported by experimental data, detailed methodologies, and visual representations of key pathways.
The DNA Damage Response (DDR) is a critical network of signaling pathways that cells activate to detect and repair damaged DNA, thereby maintaining genomic stability. In cancer cells, which often exhibit high levels of replication stress and defects in DDR pathways, targeting these repair mechanisms has emerged as a promising therapeutic strategy.[1][2] This guide focuses on two key classes of DDR inhibitors: DNA-PK inhibitors, represented by this compound, and ATR inhibitors. While both target kinases involved in DNA repair, they play distinct roles, offering different therapeutic opportunities.
Distinguishing DNA-PK and ATR Inhibition
ATR is a primary sensor of single-stranded DNA (ssDNA) and replication stress, playing a crucial role in stabilizing stalled replication forks and activating cell cycle checkpoints.[1][2][3] Inhibition of ATR can lead to the collapse of replication forks and cell death, a phenomenon known as replication catastrophe, particularly in cancer cells with high intrinsic replication stress.[2]
On the other hand, DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[4] By inhibiting DNA-PK, compounds like this compound can prevent the repair of DSBs induced by therapies such as radiation or certain chemotherapies, thereby enhancing their cytotoxic effects.[4][5]
While this compound was identified from a screening campaign for ATR inhibitors, it was ultimately characterized as a potent and selective DNA-PK inhibitor.[4][6][7]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and a selection of clinical-stage ATR inhibitors.
Table 1: In Vitro Potency of this compound and ATR Inhibitors
| Compound | Target | Biochemical IC50 | Cellular IC50 | Cell Line / Assay Conditions |
| This compound | DNA-PK | 81 nM[8][9] | 69 nM (γH2AX in HT-144)[4] | Not specified |
| Elimusertib (BAY-1895344) | ATR | Not specified | IC50 values ranging from 2.687 to 395.7 nM[10] | Various pediatric solid tumor cell lines, 72h treatment[10] |
| Berzosertib (M6620/VX-970) | ATR | Not specified | Not specified | Not specified |
| Ceralasertib (AZD6738) | ATR | Not specified | Not specified | Not specified |
| ART0380 | ATR | Not specified | Not specified | Not specified |
| M4344 (Gartisertib/VX-803) | ATR | More potent than berzosertib and ceralasertib[11] | Suppressed cancer cell proliferation at lower concentrations than berzosertib and ceralasertib[11] | DU145 cells, 72h treatment[12] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Model | Dosing | Efficacy |
| This compound | LNCaP xenograft (prostate cancer) | 150 mg/kg, daily oral gavage[7] | Monotherapy: T/Carea ratio of 0.76. In combination with PSMA-TTC: T/Carea ratio of 0.38 for PSMA-TTC alone, significantly enhanced with combination.[4] |
| Elimusertib (BAY-1895344) | Patient-derived xenografts (PDX) with DDR alterations | Not specified | Showed antitumor activity, including in models with intrinsic and acquired PARP inhibitor resistance.[13] |
| ART0380 | LoVo xenograft (colorectal cancer) | 30 mg/kg, once daily oral gavage for 20 days[14] | Monotherapy: Robust tumor growth inhibition (72% at day 20), comparable to elimusertib and ceralasertib.[14][15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
References
- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting ATR in DNA damage response and cancer therapeutics [en-cancer.fr]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Head-to-Head Comparison: BAY-8400 and VX-984 as DNA-PK Inhibitors in Oncology
A detailed guide for researchers, scientists, and drug development professionals on the preclinical and clinical profiles of two prominent DNA-dependent protein kinase inhibitors.
This guide provides a comprehensive, data-driven comparison of BAY-8400 and VX-984 (also known as M9831), two small molecule inhibitors of DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, these compounds can potentiate the effects of DNA-damaging agents like radiotherapy and chemotherapy, making them promising candidates for cancer treatment.
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and VX-984 are ATP-competitive inhibitors of the catalytic subunit of DNA-PK (DNA-PKcs).[1][2][3] Inhibition of DNA-PKcs prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.[3] This mechanism of action forms the basis for their use as sensitizing agents for chemo- and radiotherapy.[3][4]
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway and the inhibitory action of this compound and VX-984.
In Vitro Potency and Selectivity
A direct comparison of in vitro potency is challenging due to variations in experimental conditions across different studies. However, available data provides valuable insights into the activity and selectivity of each compound.
| Parameter | This compound | VX-984 |
| Target | DNA-dependent protein kinase (DNA-PK) | DNA-dependent protein kinase (DNA-PK) |
| DNA-PK IC50 | 81 nM[1][5][6] | Not explicitly reported in the provided search results |
| Cellular γH2AX IC50 | 69 nM (in HT-144 cells)[7] | Not explicitly reported in the provided search results |
| Selectivity (Biochemical IC50s) | - ATM: 19,300 nM (>200-fold vs DNA-PK)[2][8]- mTOR: 1,910 nM (~24-fold vs DNA-PK)[2][8]- PI3Kβ: 117 nM (~1.4-fold vs DNA-PK)[2][8]- ATR: 394 nM (~4.9-fold vs DNA-PK)[2][8] | Selective for DNA-PK, but specific IC50 values against other kinases are not detailed in the provided search results.[1][9] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution.
Preclinical Efficacy
Both this compound and VX-984 have demonstrated the ability to enhance the efficacy of DNA-damaging therapies in preclinical cancer models.
This compound: In combination with a PSMA-targeted thorium-227 conjugate (a form of targeted alpha therapy), this compound significantly increased antitumor efficacy in a prostate cancer xenograft model.[10][11]
VX-984: VX-984 has been shown to enhance the radiosensitivity of glioblastoma (GBM) cells both in vitro and in vivo.[12][13] In orthotopic GBM xenograft models, the combination of VX-984 and radiation led to a significant increase in the survival of mice compared to radiation alone.[12][13] VX-984 has also shown synergy with doxorubicin in breast and ovarian cancer models.[3]
Pharmacokinetics
| Parameter | This compound | VX-984 |
| Administration | Oral[7][11] | Oral[1][13] |
| Bioavailability | Orally bioavailable across species.[7] | Orally active.[1][13] |
| Blood-Brain Barrier Penetration | Not explicitly stated in the provided search results. | Yes, penetrates the blood-brain barrier.[9][13] |
| Metabolism | Metabolized by CYP3A4.[7] | Information not available in the provided search results. |
Clinical Development
This compound: As of the latest available information, there is no public record of this compound entering clinical trials.
VX-984 (M9831): VX-984 entered a Phase 1 clinical trial (NCT02644278) to evaluate its safety, tolerability, and pharmacokinetics when administered alone and in combination with pegylated liposomal doxorubicin in subjects with advanced solid tumors.[12][14]
Experimental Protocols
Biochemical DNA-PK Inhibition Assay (as described for this compound)
This assay quantifies the ability of a compound to inhibit the kinase activity of DNA-PK in a purified system.
Cellular γH2AX Assay (as described for this compound)
This assay measures the inhibition of DNA damage-induced H2AX phosphorylation in a cellular context, providing a readout of DNA-PK activity within the cell.
Summary and Future Perspectives
Both this compound and VX-984 are potent and selective inhibitors of DNA-PK with demonstrated preclinical activity as sensitizers to DNA-damaging therapies.
-
This compound has a well-characterized preclinical profile, with detailed information on its in vitro potency, selectivity, and pharmacokinetics. Its synergy with targeted alpha therapy highlights its potential in combination with novel radiotherapy modalities.
-
VX-984 has also shown strong preclinical efficacy, particularly in the context of enhancing radiosensitivity in glioblastoma, a challenging indication. Its ability to cross the blood-brain barrier is a key differentiating feature. The progression of VX-984 into a Phase 1 clinical trial marks a significant step towards potential clinical application.
The direct comparison of these two inhibitors is limited by the lack of head-to-head studies. Future research, including the public disclosure of clinical data for VX-984 and potential clinical development of this compound, will be crucial for a more definitive comparison of their therapeutic potential. The choice between these or other DNA-PK inhibitors for further development will likely depend on the specific cancer type, the combination therapy, and the desired pharmacokinetic properties.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. VX-984 | DNA-PK | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
- 12. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. An Open Label, Phase 1, First In Human Study of the Safety, Tolerability, and Pharmacokinetic/Pharmacodynamics Profile of VX-984 in Combination with Chemotherapy in Subjects with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
A Comparative Analysis of the Therapeutic Window of DNA-PK Inhibitor BAY-8400 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic window of BAY-8400, a novel and selective DNA-dependent protein kinase (DNA-PK) inhibitor, with other similar compounds in its class, namely M3814 (Nedisertib) and AZD7648. This document synthesizes preclinical data to offer an objective overview of their performance, supported by experimental data and detailed methodologies for key assays.
Introduction to DNA-PK Inhibition
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1] In cancer therapy, inhibiting DNA-PK can enhance the efficacy of DNA-damaging agents like radiotherapy and certain chemotherapies, as tumor cells often rely on robust DNA repair mechanisms for survival.[2][3] this compound, M3814, and AZD7648 are all potent and selective inhibitors of DNA-PK, but they exhibit differences in their preclinical profiles that may influence their therapeutic windows.[4][5][6]
Comparative Efficacy and Toxicity
| Compound | In Vitro Potency (IC50) | In Vivo Efficacy | Preclinical Toxicity/Tolerability |
| This compound | DNA-PK: 81 nM[4] | Synergistically enhances the efficacy of targeted alpha therapies in xenograft models.[7] Limited antitumor efficacy as a monotherapy.[4] | Well-tolerated in mice up to 175 mg/kg daily; 200 mg/kg was not tolerated. No activity in the hERG patch clamp assay was detected.[4] |
| M3814 (Nedisertib) | DNA-PK: < 3 nM[5] | Potentiates the effect of ionizing radiation, leading to complete tumor regression in some mouse models at non-toxic doses.[5] Limited efficacy as a monotherapy. | Did not induce significant weight loss or visual signs of toxicity in mice when combined with ionizing radiation.[8] |
| AZD7648 | DNA-PK: 0.6 nM[6] | Enhances the efficacy of radiotherapy, chemotherapy, and PARP inhibitors in multiple mouse tumor models.[9] | In combination with pegylated liposomal doxorubicin (PLD), toxicity was greater than expected, leading to early study termination in one instance.[10] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Decoding Nedisertib (M3814): An Exploration of DNA-PKcs Inhibition and Structural Dynamics in DNA Repair | Bimake [bimake.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Comparative Guide to the Synergistic Effects of BAY-8400 and Alternative DNA-PK Inhibitors
For researchers and professionals in drug development, understanding the replicability and comparative efficacy of novel therapeutic agents is paramount. This guide provides a detailed comparison of the published findings on the synergistic effects of BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, with other DNA-PK inhibitors currently in development. The data presented is based on preclinical studies and aims to provide a framework for evaluating and potentially replicating these findings.
This compound: Synergistic Efficacy in Combination with Targeted Alpha Therapies
This compound is an orally active and selective DNA-PK inhibitor.[1] Preclinical studies have demonstrated its synergistic activity when combined with DNA damage-inducing cancer therapies, particularly targeted alpha therapies.[2][3][4]
Mechanism of Action
DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2] Cancer therapies like radiotherapy and certain chemotherapeutics induce DSBs, leading to cancer cell death. By inhibiting DNA-PK, this compound is believed to prevent the repair of these breaks, thereby enhancing the cytotoxic effects of the DNA-damaging agent.
Caption: Signaling pathway of this compound's synergistic action.
Quantitative Data from Preclinical Studies
The primary published data on this compound's synergy comes from studies combining it with BAY 2315497, a PSMA-targeted thorium-227 conjugate, in a prostate cancer model.
Table 1: In Vitro Synergistic Effects of this compound and PSMA-TTC BAY 2315497
| Cell Line | Combination Index (CI) | Interpretation |
| LNCaP | 0.6 | Synergistic |
Data from dose-response combination studies in the LNCaP human prostate cancer model. A CI < 1 indicates synergy.[2]
Table 2: In Vivo Antitumor Efficacy in LNCaP Xenograft Model
| Treatment Group | T/Carea Ratio | Antitumor Efficacy |
| This compound (monotherapy) | 0.76 | Minimal |
| PSMA-TTC BAY 2315497 (monotherapy) | 0.38 | Moderate |
| This compound + PSMA-TTC BAY 2315497 (combination) | 0.22 | Significant |
T/Carea ratio represents the treated vs. control tumor area. A lower ratio indicates higher efficacy.[2]
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies are provided below.
In Vitro Proliferation Assay
-
Cell Culture: LNCaP cells are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with varying concentrations of this compound and PSMA-TTC BAY 2315497, both alone and in combination, for a specified duration (e.g., 72 hours).
-
Proliferation Measurement: Cell proliferation is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The Combination Index (CI) is calculated using software like CompuSyn to determine synergy, additivity, or antagonism.
In Vivo Xenograft Study
-
Animal Model: Male SCID mice are subcutaneously inoculated with LNCaP cells.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment Administration:
-
Vehicle control group.
-
This compound administered orally, daily.
-
PSMA-TTC BAY 2315497 administered as a single intravenous injection.
-
Combination of this compound and PSMA-TTC BAY 2315497.
-
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. The T/Carea ratio is calculated at the end of the study.
Caption: Generalized experimental workflow for synergy studies.
Comparison with Alternative DNA-PK Inhibitors
While direct replication studies for this compound are not yet published, several other DNA-PK inhibitors are in development and have shown synergistic effects in combination with other therapies.
AZD7648
AZD7648 is another potent and selective DNA-PK inhibitor. Preclinical studies have shown its synergistic effects with therapies like the PARP inhibitor olaparib and doxorubicin.[5] A phase I/IIa clinical trial has investigated AZD7648 alone and in combination with pegylated liposomal doxorubicin in patients with advanced cancers.[5]
Nedisertib (M3814)
Nedisertib is also a DNA-PK inhibitor that has been evaluated in combination with other DNA damage response inhibitors. For instance, in BRCA-mutated prostate cancer cell lines, the combination of the PARP inhibitor talazoparib and nedisertib resulted in additive effects on decreasing cell proliferation.[6][7]
Table 3: Comparison of Preclinical Synergistic Findings of DNA-PK Inhibitors
| DNA-PK Inhibitor | Combination Partner | Cancer Model | Observed Effect |
| This compound | Targeted Alpha Therapy (BAY 2315497) | Prostate Cancer (LNCaP) | Synergistic |
| AZD7648 | PARP Inhibitor (Olaparib) | Various | Synergistic |
| AZD7648 | Doxorubicin | Various | Synergistic |
| Nedisertib (M3814) | PARP Inhibitor (Talazoparib) | BRCA-mutated Prostate Cancer | Additive |
This comparative data highlights the potential of DNA-PK inhibition as a strategy to enhance the efficacy of various cancer therapies. While the initial findings for this compound are promising, further independent studies are necessary to fully validate its synergistic potential and to compare its performance directly against other inhibitors in standardized preclinical models. Researchers aiming to replicate or build upon these findings should refer to the detailed protocols and consider the specific cancer models and combination agents used in the original studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The DNA-PK inhibitor AZD7648 alone or combined with pegylated liposomal doxorubicin in patients with advanced cancer: results of a first-in-human Phase I/IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined DNA-PK and PARP Inhibition as a Therapeutic Strategy in BRCA-Mutated Prostate Cancer: An in Vitro Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of BAY-8400: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BAY-8400 is paramount for laboratory safety and environmental protection. This document provides essential logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting. This compound is an orally active and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, and is under investigation for its potential in cancer therapy.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, facilitating easy reference and comparison.
| Property | Value | Notes |
| Molecular Formula | C₂₁H₁₇F₂N₅O | |
| Molecular Weight | 393.39 g/mol | |
| IC₅₀ (DNA-PK) | 81 nM | In vitro biochemical assay. |
| Solubility | DMSO: ≥ 62.5 mg/mL | May require warming and sonication. |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months. | Avoid repeated freeze-thaw cycles. |
Disposal Procedures for this compound
As this compound is an investigational cytotoxic agent, all waste materials should be treated as hazardous. The following step-by-step procedures are based on general guidelines for the disposal of research-grade kinase inhibitors and cytotoxic compounds. Always consult your institution's specific safety protocols and local regulations.
Step 1: Segregation of Waste
-
Solid Waste: All contaminated solid waste, including personal protective equipment (gloves, lab coats), plasticware (pipette tips, tubes), and empty or partially used vials of this compound powder, should be placed in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: All contaminated liquid waste, such as unused stock solutions, cell culture media containing this compound, and solvent washes, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with non-hazardous liquid waste.
Step 2: Decontamination
-
Work surfaces and equipment should be decontaminated after handling this compound. A solution of detergent and water followed by a rinse with 70% ethanol is generally effective. All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.
Step 3: Labeling and Storage of Waste
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's environmental health and safety (EHS) department.
Step 4: Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal will be carried out by a licensed hazardous waste management company, typically via incineration.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
Below is a detailed methodology for a common cell-based assay to evaluate the effect of this compound on cancer cell viability.
Protocol: Cell Viability Assay (WST-1 Assay)
This protocol is designed to assess the dose-dependent effect of this compound on the proliferation of a cancer cell line (e.g., HCT116 colorectal cancer cells).[1]
Materials:
-
HCT116 cells
-
Culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of approximately 1,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution to achieve final concentrations ranging from, for example, 0.125 µM to 0.500 µM.[1] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
WST-1 Assay: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration of this compound.
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
References
Personal protective equipment for handling BAY-8400
As a novel investigational compound, specific public health and safety data for BAY-8400 is not available. Therefore, it is crucial to handle this substance as a potentially highly potent compound, adhering to the highest safety standards to protect researchers and the laboratory environment. The following guidelines are based on best practices for handling new or uncharacterized potent active pharmaceutical ingredients (APIs).
A new compound with unknown potency and toxicity is often treated as a high-potency active ingredient. The primary safety strategy involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize exposure.
Risk Assessment and Occupational Exposure Banding
In the absence of specific toxicity data, the pharmaceutical industry utilizes a control banding approach to assign an Occupational Exposure Band (OEB). This system categorizes compounds into bands based on their potential potency and toxicity, which then dictates the necessary containment and handling procedures. For an unknown compound like this compound, a conservative approach would be to assign it to a high-potency category (OEB 4 or 5) until sufficient data is available to determine a specific Occupational Exposure Limit (OEL).
Table 1: Occupational Exposure Bands (OEB) and Handling Recommendations
| OEB Category | Occupational Exposure Limit (OEL) (µg/m³) | Compound Potency/Toxicity | Recommended Handling Approach |
|---|---|---|---|
| OEB 1 | 1000-5000 | Low potency / Non-toxic | General lab ventilation, open handling with good laboratory practices. |
| OEB 2 | 100-1000 | Almost non-toxic | Local exhaust ventilation. |
| OEB 3 | 10-100 | Slightly toxic | Contained operations; use of fume hoods or ventilated enclosures. |
| OEB 4 | 1-10 | Potent | Closed systems, isolators, or glove boxes are recommended. |
| OEB 5 | < 1 | Highly Potent | Full containment with isolators is required. |
This table summarizes data from multiple sources regarding OEB classifications.
Personal Protective Equipment (PPE) Protocol
Engineering controls such as fume hoods, glove boxes, and isolators are the primary means of protection. PPE serves as a critical secondary layer of defense. The selection of PPE is dependent on the assigned OEB and the specific laboratory operations being performed.
Table 2: Recommended PPE for Handling Potent Compounds
| Protection Type | Specification and Use |
|---|---|
| Respiratory Protection | For compounds in OEB 4/5, a Powered Air-Purifying Respirator (PAPR) is often required, especially outside of an isolator. For lower-risk activities or as a secondary precaution, a half-face respirator with appropriate cartridges may be used. |
| Eye and Face Protection | Chemical splash goggles or a full-face shield should be worn to protect against splashes and airborne particles. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. It is crucial to ensure glove compatibility with any solvents being used. |
| Protective Clothing | A disposable, low-permeability lab coat or coveralls (e.g., Saranex) should be worn. For highly potent compounds, dedicated shoe covers are also necessary. |
Operational Handling and Disposal Plan
A structured workflow is essential for safely handling potent compounds like this compound from receipt to disposal.
Experimental Workflow
-
Preparation and Gowning : Before entering the designated handling area, don all required PPE in a specific sequence (e.g., shoe covers, outer gloves, gown, respirator, inner gloves, goggles).
-
Compound Handling : All manipulations of solid or liquid this compound should be performed within a certified engineering control (e.g., fume hood, glove box, or isolator) to minimize the risk of airborne exposure. Open handling of potent powders is strictly prohibited.
-
Decontamination : After handling, decontaminate all surfaces and equipment. A validated decontamination process is necessary to remove or destroy the compound. The correct sequence for disinfection is to first clean the surface to remove organic matter, then apply the disinfectant.
-
Doffing and Disposal : Remove PPE in a designated area to prevent cross-contamination. Dispose of all contaminated materials, including gloves, gowns, and labware, as hazardous chemical waste.
Waste Disposal Protocol
-
Solid Waste : All chemically contaminated solid waste, including PPE and disposable labware, should be collected in clearly labeled, sealed bags or containers.
-
Liquid Waste : Collect liquid waste containing this compound in sturdy, leak-proof containers. Do not dispose of hazardous chemicals down the sink. The first rinse of any container that held the compound must be collected as hazardous waste.
-
Sharps : Any chemically contaminated sharps must be disposed of in a labeled, puncture-resistant container.
-
Labeling : All waste containers must be clearly labeled as hazardous waste, indicating the contents.
Procedural Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of a potent research compound.
Caption: Workflow for safe handling of potent compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
